4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-methyl-1-(pyridin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-6-14(13-10(8)11)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H2,11,13) |
InChI-Schlüssel |
HSNMSNBTHLFFCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Physicochemical Profiling of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist, I approach the characterization of heteroaromatic building blocks not merely as a data-collection exercise, but as a predictive framework for drug developability. 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine (C10H12N4) is a highly versatile pharmacophore. The integration of a pyridine ring and an aminopyrazole core makes it a privileged scaffold, particularly in the design of kinase inhibitors where these moieties act as critical hinge-binding elements[1].
However, the physicochemical properties of drug molecules—such as lipophilicity, solubility, and pKa—dictate their behavior within biological systems[2]. A marked deviation in these properties often leads to late-stage attrition due to poor pharmacokinetics or off-target toxicity[3]. This whitepaper provides an in-depth, self-validating methodology for the physicochemical profiling of this specific compound, ensuring that downstream lead optimization is built on a foundation of rigorous, empirical data.
Structural and Computational Profiling
Before initiating benchtop assays, establishing a computational baseline is critical. The compound features two distinct ionizable centers: the basic pyridine nitrogen and the weakly basic pyrazole amine. Understanding these centers allows us to predict how the molecule will partition in physiological environments.
Table 1: Calculated Physicochemical Descriptors
| Property | Expected Value | Causality / Relevance |
| Molecular Weight | 188.23 g/mol | Highly compliant with Lipinski’s Rule of 5; allows significant mass budget for downstream target-specific elaboration[3]. |
| cLogP | 1.1 - 1.5 | Optimal balance; lipophilic enough for membrane permeability, yet polar enough to maintain aqueous solubility[2]. |
| Topological Polar Surface Area (tPSA) | ~55 Ų | Excellent for transcellular membrane permeability; falls within the optimal range for potential blood-brain barrier (BBB) penetration. |
| pKa 1 (Pyridine N) | ~5.2 | Will be protonated in the acidic stomach (pH 1.5) aiding dissolution, but neutral in the blood (pH 7.4), allowing membrane crossing. |
| pKa 2 (Pyrazole NH2) | ~2.5 - 3.0 | Remains largely neutral under physiological conditions, acting primarily as a stable hydrogen-bond donor. |
Causality Insight: The spatial arrangement of the pyridine nitrogen and the pyrazole amine creates a bidentate chelation motif. In medicinal chemistry, this is exploited to form robust hydrogen bonds with the backbone residues (e.g., Glutamate and Leucine) in the ATP-binding hinge region of kinases, driving target selectivity[4].
Thermodynamic Solubility Profiling
Solubility dictates a molecule's ability to dissolve in aqueous media, which is strictly essential for systemic exposure[2]. While kinetic solubility (DMSO crash assays) is useful for early high-throughput screening, thermodynamic solubility is the gold standard for validating lead compounds because it represents the true equilibrium state of the solid crystalline lattice in the solvent.
Protocol: Shake-Flask Thermodynamic Solubility
-
Preparation: Weigh exactly 2.0 mg of crystalline 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine into a 4 mL borosilicate glass vial.
-
Causality: Glass is utilized instead of polypropylene to prevent the non-specific binding of the lipophilic methyl and aromatic groups to plastic walls, which would artificially lower the measured concentration.
-
-
Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).
-
Causality: pH 7.4 mimics systemic blood plasma. At this pH, the compound (pKa ~5.2) will be predominantly in its neutral, unionized free-base form, representing its absolute intrinsic solubility limit.
-
-
Equilibration: Agitate the suspension on a rotary shaker at 300 rpm for 24 hours at 37°C.
-
Causality: A 24-hour incubation ensures the system reaches true thermodynamic equilibrium, overcoming any metastable supersaturation states that occur during initial wetting.
-
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: High-speed centrifugation followed by sub-micron filtration ensures that no undissolved micro-particulates pass into the analytical sample, which would otherwise artificially inflate the UV/HPLC absorbance readings.
-
-
Quantification: Analyze the filtrate via HPLC-UV at λ = 254 nm against a standard calibration curve prepared in a fully solubilizing solvent (e.g., 50% DMSO/Water).
Lipophilicity and Permeability (LogD & PAMPA)
Achieving the right balance between lipophilicity and solubility is paramount; highly lipophilic molecules bind well to targets but fail in systemic exposure due to aggregation and poor dissolution[2]. We measure LogD (distribution coefficient) at pH 7.4 rather than LogP, as LogD accounts for the ionization state of the pyridine ring in physiological conditions.
Protocol: Shake-Flask LogD (Octanol/Buffer)
-
Solvent Saturation: Pre-saturate 1-octanol and pH 7.4 phosphate buffer with each other by stirring them together for 24 hours prior to the assay.
-
Causality: Pre-saturation prevents volume shifts during the assay due to mutual solubility, ensuring the phase ratio remains exactly 1:1.
-
-
Partitioning: Dissolve 1 mg of the compound in 1 mL of the mutually saturated aqueous buffer. Add 1 mL of the saturated 1-octanol.
-
Mixing: Vortex vigorously for 3 minutes, then shake at 25°C for 1 hour.
-
Causality: Mechanical shearing ensures complete solute distribution across the biphasic boundary layer.
-
-
Separation & Analysis: Centrifuge at 3,000 rpm for 10 minutes to break any micro-emulsions. Extract aliquots from both the aqueous and octanol layers and quantify via LC-MS/MS.
-
Calculation: LogD = Log10([Concentration in Octanol] / [Concentration in Buffer]).
Visualizations
Physicochemical Characterization Workflow
The following diagram outlines the self-validating sequence used to profile heteroaromatic amines before they enter advanced lead optimization.
Sequential physicochemical characterization workflow for heteroaromatic drug candidates.
Kinase Hinge Region Binding Logic
The bidentate nature of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine makes it an ideal ATP-competitive inhibitor core. The diagram below maps the specific hydrogen-bonding causality.
Bidentate hydrogen bonding logic between the compound's pharmacophores and a kinase hinge.
References
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: PharmaFeatures URL:[Link][2]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022 Source: National Institutes of Health (NIH) / PMC URL:[Link][3]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: American Chemical Society (ACS) URL:[Link][4]
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mechanism of action for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Abstract: The compound 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: pyrazole and pyridine. The pyrazole core is a privileged structure found in numerous approved drugs, including anti-inflammatory agents like celecoxib and kinase inhibitors used in oncology.[1][2] Similarly, the pyridine ring is a common feature in medicinal chemistry, contributing to the efficacy of a wide array of therapeutics. While the specific biological activities of this compound are uncharacterized in public literature, its structure suggests significant potential for therapeutic application. This guide presents a comprehensive, scientifically-grounded strategy for the systematic elucidation of its mechanism of action (MoA). We provide a logical, phased experimental workflow, from broad phenotypic screening to specific target identification and pathway analysis, designed for researchers in drug discovery and chemical biology. Each phase is built upon the principles of verifiable, data-driven decision-making, ensuring a robust and efficient investigation.
Introduction to the Investigational Compound
The structure of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine combines a substituted pyrazole ring with a pyridin-2-ylmethyl group. Pyrazole derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4] The specific substitutions on the pyrazole ring are critical in defining its molecular interactions and pharmacological profile.[5] The presence of the pyridin-2-ylmethyl moiety introduces a key structural element often involved in coordinating with metal ions in enzyme active sites or forming hydrogen bonds with protein targets.
Given the absence of published data for this specific molecule, a target-agnostic, or phenotypic, approach is the most logical starting point for MoA investigation.[6][7] This strategy prioritizes the identification of a functional cellular response, which then guides the subsequent, more focused efforts of target deconvolution and pathway analysis.[8] This document outlines a validated workflow to systematically uncover the compound's biological function.
Proposed Research Workflow: A Phased Approach
The investigation is structured into three distinct but interconnected phases. This design ensures that each step logically informs the next, maximizing efficiency and scientific rigor. The overall strategy begins with broad screening to generate initial hypotheses (Phase 1), proceeds to identify specific molecular binding partners (Phase 2), and culminates in the detailed characterization of the biological pathway and validation of the mechanism (Phase 3).
Caption: Overall workflow for MoA elucidation.
Phase 1: Phenotypic Screening & Target Class Prioritization
The initial goal is to cast a wide net to discover any measurable biological effect of the compound. The choice of assays is guided by the activities commonly associated with the pyrazole scaffold.
Causality Behind Experimental Choices: We begin with cell-based assays because they provide a more biologically relevant context than simple biochemical screens.[7] An observed effect in a cellular system confirms that the compound is cell-permeable and not immediately cytotoxic at active concentrations, which are crucial properties for any potential therapeutic. Based on literature for structurally related pyrazoles, we hypothesize three primary areas of potential activity: cytotoxicity (anticancer), anti-inflammatory effects, and modulation of transporters like URAT-1.[9][10]
Table 1: Recommended Primary Screening Assays
| Assay Type | Objective | Cell System | Primary Readout | Rationale |
|---|---|---|---|---|
| Cytotoxicity | Assess anti-proliferative or cytotoxic effects. | NCI-60 Cancer Cell Line Panel or similar. | Cell Viability (e.g., MTT Assay).[5] | Pyrazole scaffolds are common in kinase inhibitors and other anticancer agents.[11] |
| Anti-Inflammatory | Measure inhibition of inflammatory responses. | LPS-stimulated RAW 264.7 Macrophages or human PBMCs.[12] | Nitric Oxide (Griess Assay) or Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6).[10] | Pyrazoles are well-known for anti-inflammatory properties (e.g., COX-2 inhibition).[5] |
| Transporter Inhibition | Evaluate inhibition of uric acid transport. | HEK293 cells stably expressing human URAT-1.[13] | [14C]-Uric Acid Uptake.[14] | A structurally related pyrazole derivative was identified as a URAT-1 inhibitor.[9] |
A positive "hit" in any of these screens—for instance, selective cytotoxicity against a specific cancer cell line or potent inhibition of TNF-α release—provides the critical starting point for Phase 2.
Phase 2: Unbiased Target Identification
Once a reproducible phenotype is confirmed, the critical next step is to identify the specific molecular target(s) responsible for this effect. Modern proteomics-based methods allow for an unbiased search for these binding partners in a native cellular environment.
Causality Behind Experimental Choices: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells and even tissues.[15][16] It operates on the principle that a protein's thermal stability changes upon ligand binding.[17] When coupled with mass spectrometry (CETSA-MS), it allows for the simultaneous assessment of stability changes across thousands of proteins, providing a proteome-wide, unbiased view of the compound's direct and indirect targets.[18] This approach is superior to traditional affinity chromatography as it does not require chemical modification of the compound, which can sometimes alter its binding activity.[9]
Caption: Workflow for CETSA-MS target identification.
An alternative or complementary approach is affinity chromatography coupled with mass spectrometry.[19] This involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[9][20] While powerful, this method's primary challenge is ensuring the linker used for immobilization does not interfere with the compound's binding activity.
Phase 3: Target Validation and Mechanistic Elucidation
Identifying candidate targets is a major milestone, but it must be followed by rigorous validation to confirm that the interaction is specific, functional, and responsible for the observed phenotype.
Confirmation of Target Engagement in Cells
The initial CETSA-MS screen identifies proteins with altered thermal stability. To confirm this is a direct binding event, a lower-throughput Western blot-based CETSA is performed.[15] This assay focuses on a single candidate protein and can be used to generate an isothermal dose-response (ITDRF) curve, which provides a quantitative measure of the compound's potency (EC50) for target engagement within the cell.[4]
In Vitro Functional Assays
To prove that binding to the target directly modulates its function, an in vitro assay using the purified target protein is essential.
-
If the target is a kinase: A kinase activity assay (e.g., ADP-Glo™ or TR-FRET based) would be used to measure the compound's ability to inhibit the phosphorylation of a known substrate, allowing for the determination of an IC50 value.[2]
-
If the target is another enzyme: A substrate-turnover assay would be performed to conduct kinetic studies and determine the mode of inhibition (e.g., competitive, non-competitive).
-
If the target is a receptor: A radioligand binding assay would be used to determine the compound's binding affinity (Ki).
Cellular Pathway Analysis
With a validated target, the final step is to connect it to the broader cellular machinery and confirm that its modulation leads to the initially observed phenotype.
Western Blotting: This is the workhorse technique for pathway analysis.[21] If the validated target is a kinase (e.g., "Kinase X"), Western blotting with phospho-specific antibodies would be used to examine the phosphorylation status of its known downstream substrates (e.g., "Substrate Y"). A decrease in the phosphorylation of Substrate Y upon compound treatment would confirm the on-target effect in the cellular signaling pathway.
Reporter Gene Assays: These assays measure the activity of specific transcription factors that are often the ultimate output of signaling pathways.[22] For example, if Kinase X is known to activate the NF-κB pathway, a luciferase reporter gene under the control of an NF-κB response element would be used.[12] Inhibition of luciferase expression by the compound would provide functional evidence of pathway modulation.[23]
Caption: Hypothetical signaling pathway investigation.
Data Synthesis and Mechanistic Hypothesis
By integrating the data from all three phases, a comprehensive MoA hypothesis can be constructed. This would involve:
-
Connecting the Phenotype to the Target: Demonstrating that knockdown or knockout of the validated target protein replicates the phenotype observed with compound treatment.
-
Linking Target to Pathway: Showing that the compound modulates the activity of the target protein at relevant cellular concentrations (from ITDRF CETSA) and that this modulation leads to the expected downstream signaling changes (from Western blots and reporter assays).
-
Establishing a Quantitative Correlation: Correlating the potency of the compound in the phenotypic assay (e.g., IC50 for cytotoxicity) with its potency in target engagement (EC50) and functional assays (IC50). A strong correlation provides compelling evidence for the proposed MoA.
Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability.[5][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well.[1]
-
Formazan Formation: Incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: CETSA with Western Blot Detection
This protocol is for validating the engagement of a specific target protein.[4][15]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of the test compound or vehicle control for 1-2 hours in the incubator.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Sample Preparation: Transfer the supernatant to new tubes. Determine the protein concentration of each sample. Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[21]
-
Detection: Visualize the bands using an ECL substrate and an imaging system. The intensity of the band at each temperature corresponds to the amount of soluble protein remaining. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization.
References
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Abdel-Wahab, B. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
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El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Li, Y., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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pharmacokinetics of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Abstract
The early characterization of a new chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to modern drug discovery. It allows for the early identification of potential pharmacokinetic liabilities, guiding structure-activity relationship (SAR) studies and minimizing late-stage attrition. This guide provides a comprehensive framework for the in vitro pharmacokinetic evaluation of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, a novel pyrazole derivative. We will detail the scientific rationale, step-by-step experimental protocols, and data interpretation for a core suite of in vitro ADME assays: metabolic stability in human liver microsomes, cytochrome P450 (CYP) inhibition, plasma protein binding, and Caco-2 cell permeability. This document serves as a technical blueprint for generating a foundational pharmacokinetic profile, adhering to principles recommended by regulatory bodies like the FDA and EMA to ensure data integrity and clinical relevance.[1]
Introduction: The Imperative of Early ADME Assessment
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetics being a leading cause of failure.[2] Proactively assessing the ADME profile of an NCE like 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is not merely a screening step but a critical, data-driven strategy to de-risk a development program.[3][4] In vitro systems offer a cost-effective, high-throughput, and ethically sound approach to predict human pharmacokinetics before first-in-human studies.[4][5][6]
This guide will elucidate the core assays that form the bedrock of an in vitro ADME package, using 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine as the exemplar test article. The objective is to build a holistic understanding of the molecule's likely disposition in humans by systematically evaluating its metabolic fate, potential for drug-drug interactions (DDIs), distribution characteristics, and intestinal absorption.
Compound at a Glance: 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
-
Molecular Formula: C10H12N4
-
Structure: A substituted pyrazole amine, featuring a methyl group and a pyridinylmethyl substituent.
-
Significance: The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its pharmacokinetic properties can be significantly modulated by its substituents.
Metabolic Stability Assessment
2.1 Scientific Rationale
Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[5] The liver is the primary site of drug metabolism, and in vitro systems derived from the liver, such as liver microsomes or hepatocytes, are the workhorses for these studies. Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism.[5][7] By incubating our test article with HLM in the presence of the necessary cofactor (NADPH), we can determine its intrinsic clearance (CLint)—a measure of the metabolic capacity of the liver for the compound, independent of blood flow.[8] A compound with high intrinsic clearance is likely to be rapidly metabolized in vivo, potentially leading to a short half-life and low oral bioavailability.[8]
2.2 Experimental Protocol: Human Liver Microsome (HLM) Stability
This protocol outlines the determination of the metabolic half-life (t½) and intrinsic clearance (CLint) of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
Materials:
-
Test Article: 10 mM stock solution in DMSO.
-
Human Liver Microsomes (pooled, 20 mg/mL).
-
NADPH regenerating system (e.g., NADPH-A/B).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Positive Control Compounds (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[9]
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis.
-
96-well incubation plates and analytical plates.
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the main incubation mixture by combining phosphate buffer and HLM (final protein concentration of 0.5-1.0 mg/mL).[5][9]
-
Test Article Addition: Add the test article to the incubation mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (≤0.1%) to avoid inhibiting enzymatic activity.[2]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test article to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks the T=0 time point.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[9]
-
Quenching: Immediately transfer the aliquot to a separate 96-well plate containing cold ACN with the analytical internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[9]
-
Control Incubations:
-
-NADPH Control: Run a parallel incubation without the NADPH cofactor to assess non-enzymatic degradation.
-
Positive Controls: Run known compounds to verify the metabolic competency of the HLM batch.
-
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound (4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine) at each time point using a validated LC-MS/MS method.
2.3 Data Analysis & Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 concentration.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ = 0.693 / -k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[2]
-
Table 1: Representative Metabolic Stability Data
| Parameter | 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | Midazolam (High Control) |
|---|---|---|
| t½ (min) | Experimental Value | < 10 |
| CLint (µL/min/mg) | Calculated Value | > 150 |
Interpretation: A long half-life (>60 min) and low CLint suggest the compound is metabolically stable and may have a longer duration of action in vivo. Conversely, a short half-life (<15 min) indicates rapid metabolism.[8]
2.4 Workflow Visualization
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition Assessment
3.1 Scientific Rationale
Assessing a new drug's potential to inhibit CYP enzymes is a critical regulatory requirement.[10][11][12] Co-administration of a drug that inhibits a specific CYP isoform can decrease the metabolism of other drugs cleared by that same enzyme, leading to elevated plasma concentrations and potential toxicity.[7][11] This type of drug-drug interaction (DDI) is a major safety concern.[10][13] In vitro CYP inhibition assays measure the concentration of the test article required to inhibit 50% of a specific CYP isoform's activity (IC50).[11] The major isoforms recommended for testing by the FDA and EMA are CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[7][11]
3.2 Experimental Protocol: Reversible CYP Inhibition (IC50)
Materials:
-
Test Article: 10 mM stock solution in DMSO.
-
Human Liver Microsomes or recombinant human CYP isoforms.
-
CYP-specific probe substrates and their corresponding metabolites (see Table 2).
-
NADPH regenerating system.
-
Phosphate Buffer (100 mM, pH 7.4).
-
Positive Control Inhibitors (e.g., Ketoconazole for CYP3A4).
-
Acetonitrile (ACN) with internal standard (IS).
Procedure:
-
Preparation: Prepare a series of dilutions of the test article (e.g., 0.1 to 100 µM) in buffer.
-
Incubation Mixture: In a 96-well plate, combine HLM (or recombinant CYP), buffer, and the specific probe substrate at a concentration near its Km.
-
Inhibitor Addition: Add the diluted test article or a positive control inhibitor to the wells. Include a vehicle control (DMSO) representing 0% inhibition.
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a short, predetermined time (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Quenching: Terminate the reaction by adding cold ACN with IS.
-
Sample Processing & Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
Table 2: Common CYP Isoforms and Probe Substrates
| CYP Isoform | Probe Substrate | Metabolite Measured |
|---|---|---|
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP1A2 | Phenacetin | Acetaminophen |
3.3 Data Analysis & Interpretation
-
Calculate Percent Inhibition: For each concentration of the test article, calculate the percent inhibition relative to the vehicle control.
-
Determine IC50: Plot the percent inhibition against the logarithm of the test article concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpretation: A low IC50 value indicates potent inhibition. This in vitro data is used in basic static models, as recommended by regulatory agencies, to predict the risk of a clinical DDI.[10][14] If the predicted risk is high, further investigation, such as determining the mechanism of inhibition (e.g., time-dependent inhibition) or conducting a clinical DDI study, may be warranted.[3][15][16]
3.4 Workflow Visualization
Caption: Workflow for determining CYP inhibition IC50 values.
Plasma Protein Binding (PPB)
4.1 Scientific Rationale
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[17] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolizing enzymes or transporters.[17][18] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding (>99%) can limit drug distribution and may be sensitive to changes in protein concentrations due to disease or co-medications.[19] Equilibrium dialysis is considered the gold standard method for PPB assessment as it is less susceptible to experimental artifacts.[20][21]
4.2 Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Materials:
-
Test Article: 10 mM stock solution in DMSO.
-
Control Plasma (Human, Rat, etc.).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Rapid Equilibrium Dialysis (RED) device plate with semi-permeable membrane inserts (8 kDa MWCO).
-
Sealing tape, 96-well collection plates.
-
Acetonitrile (ACN) or other suitable organic solvent.
Procedure:
-
Compound Spiking: Spike the test article into plasma to a final concentration (e.g., 1-5 µM).[17]
-
Loading the RED Device:
-
Add the drug-spiked plasma to the sample chamber (red-ringed side) of the RED insert.
-
Add an equal volume of PBS to the buffer chamber (white-ringed side).
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, determined empirically).[18]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Matrix Matching: Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS. This ensures that both samples have the same matrix composition for LC-MS/MS analysis, minimizing analytical variability.
-
Protein Precipitation: Add a quenching solvent (e.g., 3 volumes of cold ACN with IS) to all samples to precipitate proteins.
-
Sample Processing & Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test article.
4.3 Data Analysis & Interpretation
-
Calculate Fraction Unbound (fu):
-
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
-
Calculate Percent Bound:
-
% Bound = (1 - fu) * 100
-
Table 3: Representative Plasma Protein Binding Data
| Species | 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | Warfarin (High Binding Control) |
|---|---|---|
| Human Plasma % Bound | Experimental Value | > 99% |
| Human Plasma fu | Calculated Value | < 0.01 |
Interpretation: The fu value is a critical input for pharmacokinetic modeling and predicting in vivo clearance. A compound with very low fu (highly bound) may have a lower volume of distribution and be less available for metabolism and excretion.
4.4 Workflow Visualization
Caption: Workflow for the plasma protein binding assay using RED.
Cell Permeability Assessment
5.1 Scientific Rationale
For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most widely used in vitro model for predicting intestinal drug permeability.[22][23] When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the intestinal barrier.[22][24] By measuring the rate of transport of a compound across this monolayer in both the absorptive (apical-to-basolateral, A-to-B) and secretory (basolateral-to-apical, B-to-A) directions, we can determine its apparent permeability coefficient (Papp) and identify if it is a substrate for active efflux.[22][25]
5.2 Experimental Protocol: Caco-2 Bidirectional Permeability
Materials:
-
Caco-2 cells.
-
Transwell® plate (e.g., 24-well with 0.4 µm pore size inserts).
-
Cell culture medium (e.g., DMEM).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test Article: Stock solution in DMSO.
-
Control Compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).
-
Lucifer Yellow dye for monolayer integrity check.
-
Transepithelial Electrical Resistance (TEER) meter.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[23]
-
Monolayer Integrity Check:
-
Dosing Solution Preparation: Prepare the test article in transport buffer at a specified concentration (e.g., 10 µM).
-
Transport Experiment:
-
A-to-B (Absorptive): Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
B-to-A (Secretory): Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[22][23]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments of each well.
-
LC-MS/MS Analysis: Quantify the concentration of the test article in all samples using a validated LC-MS/MS method.
5.3 Data Analysis & Interpretation
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the drug in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
Table 4: Representative Caco-2 Permeability Data
| Parameter | 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | Propranolol (High Perm.) | Digoxin (P-gp Substrate) |
|---|---|---|---|
| Papp (A-B) (10⁻⁶ cm/s) | Experimental Value | > 10 | ~1 |
| Papp (B-A) (10⁻⁶ cm/s) | Experimental Value | > 10 | > 5 |
| Efflux Ratio (ER) | Calculated Value | ~1 | > 2 |
Interpretation:
-
High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s suggests good potential for oral absorption.
-
Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s suggests poor absorption.
-
Active Efflux: An Efflux Ratio > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp, which can limit its absorption.[22]
5.4 Workflow Visualization
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Conclusion: Synthesizing an Integrated In Vitro Profile
This technical guide outlines a foundational suite of in vitro assays for characterizing the pharmacokinetic properties of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. By systematically evaluating metabolic stability, CYP inhibition, plasma protein binding, and cell permeability, researchers can construct a robust, data-driven profile of the NCE. This integrated dataset is invaluable for early-stage decision-making, enabling the selection and optimization of compounds with a higher probability of clinical success. The results from these studies provide essential parameters for in vitro-in vivo extrapolation (IVIVE), guide the design of subsequent preclinical and clinical studies, and fulfill key recommendations from global regulatory agencies.[10][1][6][13]
References
- Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. (URL: )
- Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (URL: )
- Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. (URL: )
- 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. (URL: )
- How to Conduct an In Vitro Metabolic Stability Study - P
- ICH M12 on drug interaction studies - Scientific guideline - EMA - European Union. (URL: )
- Caco2 assay protocol. (URL: )
- Caco-2 Permeability Assay Protocol - Cre
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability - Federal Register. (URL: )
- CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: )
- Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: )
- ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: )
- metabolic stability in liver microsomes - Mercell. (URL: )
- In-vitro plasma protein binding | Protocols.io. (URL: )
- CYP Inhibition Assay - Cre
- Guidance for Industry. (URL: )
- How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (URL: )
- Reversible Inhibition vs.
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (URL: )
- Plasma Protein Binding - In Vitro Assay - Charnwood Discovery. (URL: )
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (URL: )
- How to Measure the Plasma Protein Binding Ability of Your Drug Candid
- Safety Testing of Drug Metabolites Guidance for Industry - FDA. (URL: )
- CYP Inhibition Assays - Eurofins Discovery. (URL: )
- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (URL: )
- Plasma Protein Binding Assay - Evotec. (URL: )
- Plasma Protein Binding (PPB) Assays - WuXi AppTec. (URL: )
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- 3. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
An In-depth Technical Guide to Elucidating the Binding Affinity of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine to Target Proteins
Foreword
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a clinically effective therapeutic is paved with rigorous biophysical and biochemical assessments. Among these, the determination of binding affinity stands as a cornerstone, providing a quantitative measure of the strength of the interaction between a ligand and its biological target. This guide is dedicated to researchers, scientists, and drug development professionals, offering an in-depth exploration of the methodologies to ascertain the binding affinity of a novel compound, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine .
While direct experimental data for this specific molecule is not yet widespread, its structural motifs—a pyrazole ring linked to a pyridine moiety—are prevalent in a multitude of clinically significant pharmaceuticals.[1][2][3] Pyrazole-containing compounds are well-documented for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] Notably, the pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors.[7][8][9][10][11] Similarly, the pyridine ring is a key pharmacophore in numerous enzyme inhibitors.[12]
Given this landscape, this guide will use two highly relevant and plausible protein classes as hypothetical targets for our compound of interest: a Cyclin-Dependent Kinase (CDK) , representing the protein kinase family, and a chemokine (C-X-C motif) receptor (CXCR) , as an example of a G-protein-coupled receptor (GPCR). The principles and protocols detailed herein are broadly applicable and can be adapted to a wide array of protein targets.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding of the techniques. We will delve into two gold-standard techniques for binding affinity determination: Surface Plasmon Resonance (SPR) for our protein kinase target and a Fluorescence Polarization (FP) competition assay for our GPCR target. Through a blend of theoretical exposition, detailed protocols, and practical data interpretation, this guide aims to empower researchers to confidently and accurately characterize the binding affinity of novel chemical entities.
Part 1: Understanding the Compound and its Potential Targets
The Molecule of Interest: 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
The compound, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, possesses a unique structural architecture. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold known for its ability to participate in various non-covalent interactions within protein binding pockets. The aminopyrazole moiety, in particular, can act as a hydrogen bond donor and acceptor, a feature often exploited in the design of kinase inhibitors to interact with the hinge region of the ATP binding site.[3] The pyridinylmethyl substituent introduces an additional aromatic system, capable of engaging in π-π stacking and other hydrophobic interactions, while the nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
Plausible Protein Targets: A Rationale
The selection of appropriate protein targets is the first critical step in any binding affinity study. Based on the chemical structure of our compound and the extensive literature on related molecules, we can infer a high probability of interaction with the following protein families:
-
Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The pyrazole scaffold is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors.[1][11] For the purpose of this guide, we will focus on a Cyclin-Dependent Kinase (CDK) , a key regulator of the cell cycle.
-
G-Protein-Coupled Receptors (GPCRs): GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[13][14] They are involved in a vast array of physiological processes, making them attractive targets for therapeutic intervention. The structural features of our compound are consistent with those of small molecule modulators of GPCRs. We will consider a chemokine receptor (CXCR) as our representative GPCR target.
Part 2: Methodologies for Binding Affinity Determination
This section will provide a comprehensive overview of two powerful techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR) for Protein Kinase Binding Analysis
2.1.1 Principle of SPR
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][7] The core of the technology lies in the detection of changes in the refractive index at the surface of a sensor chip. In a typical experiment, one of the interacting partners (the ligand, in this case, the protein kinase) is immobilized on the sensor surface. A solution containing the other partner (the analyte, our compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected and recorded as a response in a sensorgram. The sensorgram provides kinetic data on the association and dissociation of the complex, from which the binding affinity (KD) can be calculated.
2.1.2 Experimental Workflow for SPR
Caption: A streamlined workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
2.1.3 Detailed Step-by-Step Protocol for SPR
-
Preparation:
-
Protein Kinase: Ensure the protein kinase is of high purity (>95%) and is in a suitable buffer for immobilization.
-
Compound: Prepare a stock solution of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in 100% DMSO. Create a dilution series in the running buffer, ensuring the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Buffers: Use a high-quality, filtered, and degassed running buffer (e.g., HBS-EP+).
-
-
Immobilization of the Protein Kinase:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein kinase solution over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Inject the prepared dilutions of the compound over the sensor surface at a constant flow rate. This is the association phase .
-
After the injection, flow running buffer over the surface to monitor the dissociation of the compound from the kinase. This is the dissociation phase .
-
Between each compound concentration, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are processed by subtracting the signal from a reference flow cell (to which no protein was immobilized).
-
The processed data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).
-
2.1.4 Hypothetical Data Summary for SPR
| Parameter | Value |
| Association Rate (ka) (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| Dissociation Rate (kd) (s⁻¹) | 3.0 x 10⁻³ |
| Equilibrium Dissociation Constant (KD) (nM) | 20 |
Fluorescence Polarization (FP) Competition Assay for GPCR Binding
2.2.1 Principle of FP
Fluorescence Polarization is a technique used to measure the binding of a small fluorescently labeled molecule (a tracer) to a larger molecule (a receptor).[3][12] The principle is based on the rotational diffusion of molecules in solution. When a small fluorescent molecule is excited with plane-polarized light, it rotates rapidly before emitting light, resulting in a low polarization signal. However, when this fluorescent molecule is bound to a much larger protein, its rotation is significantly slowed, and the emitted light remains highly polarized.
In a competition assay, a known fluorescent ligand for the GPCR is used. The assay measures the ability of an unlabeled compound (our compound of interest) to displace the fluorescent ligand from the receptor. As the unlabeled compound displaces the fluorescent ligand, the observed fluorescence polarization decreases.
2.2.2 Experimental Workflow for FP Competition Assay
Caption: A schematic representation of the workflow for a Fluorescence Polarization (FP) competition assay.
2.2.3 Detailed Step-by-Step Protocol for FP Competition Assay
-
Preparation:
-
GPCR: Prepare a solution of the purified GPCR (e.g., CXCR) in a suitable assay buffer. The concentration should be optimized based on the affinity of the fluorescent tracer.
-
Fluorescent Ligand (Tracer): Prepare a working solution of the fluorescently labeled ligand at a concentration typically around its KD for the receptor.
-
Test Compound: Prepare a serial dilution of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in the assay buffer.
-
-
Assay Execution:
-
In a microplate (e.g., a black, low-volume 384-well plate), add the GPCR, the fluorescent tracer, and the test compound dilutions.
-
Include control wells:
-
Maximum Polarization: GPCR + Tracer (no competitor)
-
Minimum Polarization: Tracer only (no GPCR)
-
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Read the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
2.2.4 Hypothetical Data Summary for FP Competition Assay
| Parameter | Value |
| IC50 (nM) | 50 |
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the KD of the fluorescent ligand and its concentration are known.
Part 3: Ensuring Scientific Integrity and Trustworthiness
The protocols described above are designed to be self-validating systems. For SPR, the inclusion of a reference flow cell and the ability to fit the data to established kinetic models provide confidence in the results. For the FP assay, the use of maximum and minimum polarization controls ensures that the observed changes are due to specific binding events.
It is crucial to perform these experiments with meticulous attention to detail, including accurate concentration determination of all components and careful buffer preparation. The choice of experimental conditions, such as temperature and pH, should be guided by the known properties of the target protein to ensure its stability and activity.
Conclusion
This technical guide has provided a comprehensive framework for determining the binding affinity of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine to two plausible and highly relevant classes of protein targets: protein kinases and GPCRs. By leveraging the power of Surface Plasmon Resonance and Fluorescence Polarization, researchers can obtain high-quality, quantitative data on the binding kinetics and affinity of this and other novel compounds. The insights gained from such studies are invaluable for guiding lead optimization efforts and ultimately, for the successful development of new therapeutics. The methodologies outlined herein, when executed with precision and a thorough understanding of the underlying principles, will undoubtedly contribute to advancing the frontiers of drug discovery.
References
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A Predictive Framework for Blood-Brain Barrier Permeability: A Technical Guide for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, acting as a highly selective gatekeeper that restricts the passage of most small molecules from the bloodstream into the brain.[1] Consequently, the early and accurate prediction of a compound's ability to cross the BBB is a critical step in the drug discovery pipeline. This guide outlines a comprehensive, multi-tiered strategy for predicting the BBB permeability of the novel compound 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. In the absence of pre-existing experimental data for this specific molecule, this document serves as a methodological whitepaper, detailing a systematic workflow that integrates in silico prediction, in vitro validation, and in vivo confirmation. We will provide the scientific rationale behind each stage, detailed experimental protocols, and a framework for synthesizing the resulting data into a conclusive assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of CNS-active compounds.
Introduction: The Central Challenge of CNS Drug Delivery
The BBB is a dynamic interface composed of tightly packed endothelial cells, pericytes, and astrocytes that meticulously regulates the brain's microenvironment.[1] While this barrier is essential for protecting the CNS from toxins and pathogens, it also excludes the vast majority of potential therapeutic agents.[1] A compound's ability to permeate the BBB is governed by a complex interplay of its physicochemical properties and its interaction with the barrier's sophisticated transport systems. Key factors influencing passive diffusion across the BBB include lipophilicity, molecular size, and hydrogen bonding capacity.[1] Additionally, active transport mechanisms, such as receptor-mediated transcytosis and carrier-mediated transport, can facilitate the entry of specific molecules, while efflux pumps, like P-glycoprotein (P-gp), actively remove others.
Given these complexities, a robust predictive strategy is paramount. This guide will use 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine as a case study to illustrate a best-practice workflow for assessing BBB permeability, starting with rapid computational methods and progressing to more resource-intensive experimental validation.
Part I: In Silico Prediction - A First-Pass Assessment
In silico, or computational, methods provide a rapid and cost-effective initial assessment of a compound's likely BBB permeability. These models use the chemical structure of a molecule to calculate key physicochemical properties and predict its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
Methodology: A Step-by-Step Computational Workflow
The first step in this process is to obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule of interest. For 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, the SMILES string is CC1=C(N)N(CC2=NC=CC=C2)N=C1. This string is then used as input for predictive modeling software.
Step 1: Physicochemical Property Calculation
Using a free and accessible tool such as SwissADME, we can calculate the key physicochemical descriptors that are known to influence BBB permeability.[2][4] These properties are summarized in the table below.
| Property | Predicted Value | Optimal Range for BBB Permeability | Rationale |
| Molecular Weight (MW) | 202.25 g/mol | < 400-500 Da[1] | Smaller molecules are more likely to passively diffuse across the tight junctions of the BBB. |
| Lipophilicity (Consensus LogP) | 1.15 | 1.5 - 3.0[5] | A balance is crucial; sufficient lipophilicity is needed to partition into the lipid membranes of endothelial cells, but excessive lipophilicity can lead to non-specific binding. |
| Topological Polar Surface Area (TPSA) | 71.93 Ų | < 79 Ų[6] | Lower TPSA is associated with better BBB penetration as it reflects a lower propensity to form hydrogen bonds with the aqueous environment. |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3[7] | Fewer hydrogen bond donors reduce the energetic penalty of moving from an aqueous to a lipid environment. |
| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 2-3[7] | Similar to HBD, fewer acceptors are generally favored for passive diffusion. |
| P-gp Substrate | No | No | P-glycoprotein is a major efflux pump at the BBB; being a substrate would lead to active removal from the brain. |
Step 2: BBB Permeability Prediction Models
SwissADME also provides a qualitative prediction of BBB permeation based on the BOILED-Egg model.[2][8] This model plots the predicted lipophilicity (WLOGP) against the predicted polarity (TPSA) to intuitively visualize whether a compound is likely to be absorbed by the gastrointestinal tract and/or penetrate the blood-brain barrier.
For 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, the model predicts YES for BBB permeation.
In Silico Workflow Diagram
Caption: In Silico Prediction Workflow for BBB Permeability.
Initial Interpretation
The in silico analysis suggests that 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine has a favorable profile for crossing the blood-brain barrier. Its molecular weight and TPSA are well within the optimal ranges. While its lipophilicity is slightly lower than the ideal range and the hydrogen bond acceptor count is slightly higher, the BOILED-Egg model integrates these parameters to provide a positive prediction. Crucially, it is not predicted to be a substrate for the P-gp efflux pump. This initial assessment is promising and warrants further investigation with experimental models.
Part II: In Vitro Experimental Validation
While in silico models are powerful screening tools, they are predictive and require experimental validation. In vitro models provide a more direct measure of a compound's ability to cross a biological or artificial barrier, offering quantitative data on permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion across the BBB.[9][10] It measures the permeation of a compound from a donor compartment, through a filter coated with a lipid mixture mimicking the brain endothelial cell membrane, to an acceptor compartment.[9]
3.1.1. PAMPA-BBB Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in DMSO (e.g., 10 mM).
-
Prepare the donor buffer (e.g., Phosphate Buffered Saline, pH 7.4) and the acceptor buffer (e.g., a "brain sink" buffer to mimic the brain environment).[11]
-
Dilute the stock solution into the donor buffer to the final working concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%) to not disrupt the membrane.
-
-
Plate Preparation:
-
Pipette the acceptor buffer into each well of a 96-well acceptor plate.
-
Carefully place the 96-well filter plate, which is pre-coated with a brain lipid mixture, onto the acceptor plate, forming the "sandwich".[11]
-
-
Assay Initiation:
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
-
Cell-Based Transwell Assay
To incorporate the biological complexity of the BBB, including tight junctions and potential transporter activity, a cell-based assay using an immortalized human brain endothelial cell line, such as hCMEC/D3, is employed.[12][13] These cells are cultured on a semi-permeable membrane in a transwell insert, forming a monolayer that mimics the BBB.[14]
3.2.1. hCMEC/D3 Transwell Assay Protocol
-
Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in a suitable endothelial growth medium in flasks coated with collagen.[14]
-
Once confluent, trypsinize the cells and seed them onto collagen-coated transwell inserts (e.g., 0.4 µm pore size) at a high density.
-
Culture the cells on the inserts for 6-7 days to allow for the formation of a confluent monolayer and tight junctions.[12]
-
-
Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the cell monolayer. This is typically done by measuring the Trans-Endothelial Electrical Resistance (TEER) with a voltmeter.
-
Alternatively, the permeability of a fluorescent marker that does not cross the BBB, such as Lucifer Yellow, can be measured.[10]
-
-
Permeability Assay:
-
Replace the medium in the top (apical) and bottom (basolateral) chambers with a transport buffer (e.g., HBSS).
-
Add the test compound, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.
-
To assess active efflux, the experiment can be repeated in the presence of a P-gp inhibitor (e.g., verapamil). An increase in permeability in the presence of the inhibitor would suggest the compound is an efflux substrate.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the Papp value, similar to the PAMPA assay, by plotting the cumulative amount of compound transported to the basolateral side against time. The slope of this plot is proportional to the permeability coefficient.
-
In Vitro Experimental Workflow Diagram
Caption: Workflow for In Vitro BBB Permeability Validation.
Part III: In Vivo Confirmation - The Gold Standard
The definitive assessment of BBB permeability requires in vivo studies in animal models. These experiments measure the concentration of the compound in the brain tissue relative to its concentration in the blood plasma.
In Situ Brain Perfusion Technique
The in situ brain perfusion technique is a sophisticated method that allows for the precise measurement of brain uptake kinetics.[15][16] In this procedure, the blood supply to one hemisphere of an anesthetized rodent's brain is replaced with a controlled, artificial perfusion fluid containing the test compound.[16][17]
4.1.1. Abbreviated In Situ Brain Perfusion Protocol
-
Animal Preparation: Anesthetize a rat or mouse and expose the common carotid artery.
-
Catheterization and Perfusion: Ligate the necessary arteries and insert a catheter into the common carotid artery. Begin perfusing a saline-based solution containing a known concentration of the radiolabeled or non-labeled test compound at a constant rate.[17]
-
Timed Perfusion: Continue the perfusion for a short, defined period (e.g., 30-60 seconds).
-
Tissue Collection and Analysis: At the end of the perfusion, decapitate the animal, dissect the brain, and measure the amount of compound that has entered the brain tissue.
-
Calculation: The brain uptake clearance (K_in) is calculated, which represents the rate of transport across the BBB. This value can be used to determine the permeability-surface area (PS) product.[18]
Data Synthesis and Final Assessment
The culmination of this multi-tiered approach is the integration of all data points to form a comprehensive profile of the BBB permeability of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
| Assay | Key Parameter | Favorable Result for BBB+ | Interpretation |
| In Silico | BOILED-Egg Model | YES | Suggests physicochemical properties are amenable to passive diffusion. |
| PAMPA-BBB | Papp (x 10⁻⁶ cm/s) | > 4.0 - 6.0 | Indicates high passive permeability across a lipid membrane. |
| hCMEC/D3 Transwell | Papp (x 10⁻⁶ cm/s) | > 2.0 | Demonstrates permeability across a biological barrier with tight junctions. |
| hCMEC/D3 + Inhibitor | Efflux Ratio (Papp with inhibitor / Papp without) | < 2 | Confirms the compound is not a significant substrate for major efflux pumps. |
| In Situ Perfusion | K_in (mL/s/g) | High (compared to controls) | Provides a quantitative measure of brain uptake in a living system. |
A strong positive candidate for BBB penetration would receive a "YES" from the in silico models, exhibit high Papp values in both the PAMPA and transwell assays, show an efflux ratio below 2, and have a high brain uptake clearance in the in situ perfusion study. Based on the initial in silico analysis, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine shows significant promise, which can be systematically confirmed or refuted by following the experimental workflows detailed in this guide.
References
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- Dichiara, M., et al. (2019, December 3). Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. ACS Chemical Neuroscience.
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- bio.tools. (n.d.). SwissADME.
- Gelli, A., & Liu, T. (n.d.). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. The Gelli Lab.
- Rahman, H., et al. (2022, August 19). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
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- ResearchGate. (n.d.). In Situ Brain Perfusion Technique.
- Wang, Z., et al. (2023, June 15). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Controlled Release.
- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
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Application Notes and Protocols: 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in Medicinal Chemistry
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of pyrazole are integral to a range of therapeutic agents, demonstrating anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5][6] The 3-aminopyrazole scaffold, in particular, serves as a privileged structure, frequently employed as a key building block in the design of kinase inhibitors and other targeted therapies.[7] This guide focuses on the medicinal chemistry applications of a specific, yet representative, derivative: 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine .
While this exact molecule may not be extensively documented, its structural motifs—a 3-aminopyrazole core, a 4-methyl substituent, and an N-pyridinylmethyl group—suggest a rich potential for biological activity. This document will, therefore, extrapolate from the broader scientific literature on related compounds to provide a comprehensive overview of its likely applications, synthesis, and protocols for biological evaluation. The insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Predicted Therapeutic Applications
Based on structure-activity relationships (SAR) from analogous compounds, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is a promising scaffold for several therapeutic areas. The pyridinylmethyl group can engage in hydrogen bonding and pi-stacking interactions within protein binding sites, a common feature in many kinase inhibitors. The 3-amino group provides a crucial vector for further chemical modification to enhance potency and selectivity.
Kinase Inhibition
The aminopyrazole core is a well-established hinge-binding motif in numerous kinase inhibitors. The pyridine ring can occupy adjacent hydrophobic pockets, and the methyl group can provide favorable van der Waals contacts. Potential kinase targets for derivatives of this scaffold include:
-
c-Jun N-terminal Kinase (JNK): Pyrazolyl-pyridine and pyrazolyl-pyrimidine structures have shown potent JNK inhibition, a target implicated in inflammatory diseases and neurodegenerative disorders.[8]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): 1H-pyrazol-3-amine derivatives have been developed as potent and selective RIPK1 inhibitors for the treatment of inflammatory diseases associated with necroptosis.[9][10]
-
FMS-like Tyrosine Kinase 3 (FLT3): Imidazo[1,2-a]pyridine derivatives containing a methyl-pyrazolyl moiety have demonstrated potent inhibition of FLT3-ITD, a common mutation in acute myeloid leukemia (AML).[11]
-
c-Met/Ron: Dual inhibitors of c-Met and Ron, receptor tyrosine kinases implicated in cancer, have been developed from scaffolds incorporating a 1-methyl-1H-pyrazol-4-yl group.[12]
-
Checkpoint Kinase 1 (CHK1): Pyrimidine derivatives with a 1-methyl-1H-pyrazol-4-yl substituent have been identified as novel CHK1 inhibitors for hematologic malignancies.[13]
Other Potential Applications
Beyond kinase inhibition, the structural features of this scaffold suggest potential in:
-
Antimicrobial Agents: Pyrazole derivatives have a long history of investigation for their antibacterial and antifungal activities.[3][4][5] The presence of the pyridine moiety may enhance these properties.
-
Anti-inflammatory Agents: The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways.[5]
-
Central Nervous System (CNS) Disorders: The ability of related structures to modulate kinases like JNK and receptors like mGluR5 suggests potential applications in neurodegenerative diseases and psychiatric disorders.[8][14][15]
Synthesis and Characterization
The synthesis of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine can be approached through a multi-step sequence, leveraging established pyrazole chemistry. A plausible synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
Protocol 1: Synthesis of 3-Amino-4-methyl-1H-pyrazole
This protocol describes the cyclization of a suitable precursor with hydrazine to form the core aminopyrazole ring.
Materials:
-
Ethyl 2-cyano-3-methylbut-2-enoate
-
Hydrazine hydrate
-
Ethanol
-
Reflux condenser and round-bottom flask
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyano-3-methylbut-2-enoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield 3-amino-4-methyl-1H-pyrazole.
Protocol 2: N-Alkylation to Yield the Final Compound
This protocol details the regioselective N-alkylation of the pyrazole ring.
Materials:
-
3-Amino-4-methyl-1H-pyrazole
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3-amino-4-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in DMF dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
Application Protocols in Medicinal Chemistry
The following are representative protocols for evaluating the biological activity of the title compound and its derivatives.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory activity of the compound against a panel of protein kinases.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Prepare a kinase reaction buffer appropriate for the specific kinase being assayed.
-
In a 96-well plate, add the kinase, its specific substrate peptide, and ATP to the reaction buffer.
-
Add the test compound, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, at various concentrations (typically a serial dilution). Include a DMSO control.
-
Initiate the reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the remaining ATP.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 4: Cell Proliferation (MTT) Assay
This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The results from these assays can be summarized in a table for clear comparison of the activity of different derivatives.
| Compound ID | R-Group Modification | Target Kinase IC50 (nM) | Cell Line GI50 (µM) |
| Lead-001 | 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | Data | Data |
| Analog-A | Modification 1 | Data | Data |
| Analog-B | Modification 2 | Data | Data |
Conclusion
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine represents a versatile and promising scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, provides a strong rationale for its exploration in drug discovery programs. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to unlock the full potential of this and related aminopyrazole derivatives. As with any drug discovery endeavor, careful optimization of the lead structure will be critical to achieving the desired potency, selectivity, and pharmacokinetic properties for clinical success.
References
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Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Available from: [Link]
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El-Sayed, N. A., et al. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 20(9), 16448-16460. Available from: [Link]
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Munoz, L., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4279-4282. Available from: [Link]
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Mohareb, R. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2135-2143. Available from: [Link]
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Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. Available from: [Link]
-
Reddy, C. S., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available from: [Link]
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Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]
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Kumar, K. S., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 497-504. Available from: [Link]
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Lindsley, C. W., et al. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of Medicinal Chemistry, 57(3), 859-875. Available from: [Link]
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Wang, Y., et al. (2021). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y. Bioorganic & Medicinal Chemistry, 30, 115945. Available from: [Link]
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Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. Available from: [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][16][17]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Available from: [Link]
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Wang, H., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. Available from: [Link]
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Wieczorek, E., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][16][17][18]Triazine Sulfonamides. Molecules, 24(6), 1043. Available from: [Link]
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Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Available from: [Link]
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Lindsley, C. W., et al. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ResearchGate. Available from: [Link]
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Scott, J. D., et al. (2016). Discovery of 1‑[3-(1-Methyl‑1H‑pyrazol-4-yl)-5-oxo‑5H‑benzo[2][18]cyclohepta[1,2‑b]pyridin-7-yl]‑N‑(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c‑Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c‑Met. ACS Medicinal Chemistry Letters, 7(4), 404-409. Available from: [Link]
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Sintim, H. O. (2018). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of Maryland. Available from: [Link]
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Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations, 1(1), 11-29. Available from: [Link]
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Wang, H., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available from: [Link]
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Witter, D. J., et al. (2008). Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 51(19), 5921-5924. Available from: [Link]
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Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 290, 117507. Available from: [Link]
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Mastering the Preparation of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine Stock Solutions in DMSO: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of the novel small molecule, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, causality behind experimental choices, and self-validating procedures to ensure the highest degree of accuracy and reproducibility in downstream applications.
Introduction: The Criticality of Proper Stock Solution Preparation
Compound and Solvent Characteristics
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine: Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its constituent moieties and related structures.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₂N₄ | Based on structural analysis. |
| Molecular Weight | 188.23 g/mol | Calculated from the molecular formula. An isomeric compound, 4-methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-5-amine, has a reported molecular weight of 188.234.[2] |
| Appearance | Likely a solid (powder) at room temperature. | Common for small organic molecules of similar complexity. |
| Solubility | Expected to be soluble in DMSO. | Pyrazole and pyridine derivatives generally exhibit good solubility in DMSO.[1][3] |
Dimethyl Sulfoxide (DMSO): The Solvent of Choice
DMSO is a highly polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[4] However, its hygroscopic nature (tendency to absorb moisture from the air) necessitates careful handling to prevent the introduction of water, which can affect compound stability and solubility.[4] For most biological applications, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[5]
Safety Precautions: A Non-Negotiable Prerequisite
Prior to handling any chemicals, it is imperative to consult the Safety Data Sheet (SDS) for both 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine (if available from your supplier) and DMSO.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice).[6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust from the compound or DMSO vapors.[6][8]
-
Handling Pyrazole Derivatives: Pyrazole-containing compounds can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[9] Avoid generating dust.[8]
-
Handling DMSO: DMSO can facilitate the absorption of other chemicals through the skin.[4] Exercise caution to prevent skin contact.
-
Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.[6]
Protocol for Preparing a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Required Materials and Equipment
-
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vials with PTFE-lined caps or high-quality polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
(Optional) 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane)
Step-by-Step Procedure
Step 1: Pre-weighing Preparations Before opening the compound vial, briefly centrifuge it to ensure all the powder is collected at the bottom.[5] This is especially important for small quantities to prevent loss of material that may be adhering to the cap or walls.
Step 2: Calculating the Required Mass The fundamental relationship between mass, concentration, and volume is defined by the molarity equation:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [10]
For a 10 mM stock solution in 1 mL of DMSO:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 188.23 g/mol
Mass (mg) = 0.010 mol/L * 0.001 L * 188.23 g/mol * 1000 mg/g = 1.8823 mg
Therefore, you will need to weigh out approximately 1.88 mg of the compound to prepare 1 mL of a 10 mM stock solution.
Step 3: Weighing the Compound Using a calibrated analytical balance, carefully weigh the calculated mass of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine into a sterile vial.
Step 4: Dissolution
-
Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the weighed compound.
-
Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.[6]
-
If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[6] This uses ultrasonic waves to break up any aggregates.
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
Step 5: (Optional) Sterile Filtration For applications requiring a sterile stock solution (e.g., cell culture), it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO, such as one with a PTFE membrane. Filter the solution into a new sterile vial.
Step 6: Aliquoting and Storage To avoid repeated freeze-thaw cycles, which can potentially degrade the compound over time, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[11]
Quality Control and Validation
A truly robust protocol is self-validating. While advanced analytical techniques like HPLC-MS would be required for definitive concentration and purity analysis, a practical approach for initial validation is to perform a solubility assessment.
Protocol for Determining Approximate Maximum Solubility
This protocol can be used to estimate the maximum solubility of a novel compound in DMSO at room temperature.[1]
-
Prepare a Supersaturated Solution: Weigh out a small, known amount of the compound (e.g., 5-10 mg) into a vial.
-
Incremental Solvent Addition: Add a small, precise volume of DMSO (e.g., 50 µL). Vortex and sonicate.
-
Observe and Iterate: If the compound dissolves completely, add another small, known amount of the compound and repeat the dissolution process. Continue until a small amount of solid precipitate remains even after vigorous mixing and sonication.
-
Equilibration: Allow the supersaturated solution to equilibrate at room temperature for at least 24 hours, with occasional gentle mixing. This allows the solution to reach its thermodynamic solubility limit.
-
Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess, undissolved solid.
-
Concentration Determination: Carefully remove a known volume of the supernatant and determine its concentration using an appropriate analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore and a standard curve can be generated).
Storage and Stability
Proper storage is crucial for maintaining the integrity of your stock solution.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short- to mid-term storage (up to 3-6 months). -80°C for long-term storage (>6 months). | Lower temperatures slow down potential degradation processes. |
| Container | Amber glass vials with PTFE-lined caps or high-quality polypropylene tubes. | Protects from light and ensures a tight seal to prevent solvent evaporation and moisture absorption. |
| Atmosphere | Store in a dry environment. For particularly sensitive compounds, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing. | Minimizes exposure to moisture and oxygen, which can contribute to compound degradation.[9] |
| Freeze-Thaw Cycles | Minimize as much as possible by preparing single-use aliquots. | While many compounds are stable through several freeze-thaw cycles, it is a best practice to avoid them.[9] |
Studies have shown that a significant percentage of compounds stored in DMSO are stable for extended periods, even at room temperature for several months.[2] However, for a novel compound, it is always best to err on the side of caution with frozen, aliquoted storage.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for preparing a validated stock solution of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in DMSO.
Caption: Workflow for preparing 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine stock solution.
Conclusion
By adhering to the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently prepare high-quality, accurate, and stable stock solutions of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in DMSO. This commitment to meticulous preparation is a cornerstone of reproducible and reliable scientific research.
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
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Application Notes and Protocols for In Vivo Dosing of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Introduction
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole scaffold, a class of molecules renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] The successful preclinical evaluation of such novel chemical entities in in vivo models is fundamentally dependent on the development of appropriate dosing strategies and vehicles. These formulations must ensure adequate solubility, stability, and bioavailability to allow for an accurate assessment of the compound's pharmacokinetics, efficacy, and toxicology.[3][4]
Many pyrazole-based compounds exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective in vivo dosing strategies for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. The protocols and recommendations herein are grounded in established principles of pharmaceutical formulation for poorly soluble compounds and are designed to be adaptable based on the experimentally determined physicochemical properties of the target molecule.
Physicochemical Characterization: The Foundation of Formulation
Prior to any in vivo studies, a thorough physicochemical characterization of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is imperative. This foundational data will guide the selection of the most appropriate dosing vehicle and strategy.
Key Parameters to Determine:
-
Aqueous Solubility: Determine the solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand how it might behave in different parts of the gastrointestinal tract.
-
Solubility in Organic Solvents and Co-solvents: Assess solubility in common pharmaceutical solvents and co-solvents to identify potential formulation components.[5]
-
pKa: The ionization constant will indicate whether pH adjustment can be used to enhance solubility.[6]
-
LogP/LogD: The octanol-water partition coefficient provides insight into the compound's lipophilicity, which influences its absorption and distribution.
-
Melting Point and Thermal Stability: This information is crucial for formulation processes that may involve heating.
-
Solid-State Characterization (e.g., crystallinity vs. amorphous state): The solid form of the compound can significantly impact its solubility and dissolution rate.[7]
A generalized protocol for determining solubility using the isothermal shake-flask method is recommended.[5]
Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility, several strategies can be employed to enhance their bioavailability for in vivo testing. The choice of strategy will depend on the compound's specific properties, the intended route of administration, and the desired pharmacokinetic profile.[8][9]
Common Approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle to form a salt can dramatically increase solubility.[7]
-
Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[6]
-
Surfactants: These agents can enhance solubility and wettability by forming micelles that encapsulate the drug.[7]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing solubilization.[8][9]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[6][11]
The following workflow provides a systematic approach to selecting a suitable formulation strategy.
Caption: Workflow for selecting a suitable formulation strategy.
Recommended Dosing Vehicles and Protocols
The following tables and protocols provide starting points for formulating 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine for common preclinical routes of administration. Note: All formulations for parenteral administration must be sterile.
Table 1: Common Excipients for In Vivo Formulations
| Excipient | Class | Typical Concentration Range | Route of Administration | Notes |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10 - 60% | Oral, IV, IP | Generally well-tolerated. High concentrations can be viscous.[8] |
| Propylene Glycol (PG) | Co-solvent | 10 - 40% | Oral, IV, IP | Can cause hemolysis at high concentrations via IV route. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 1 - 10% | Oral, IV, IP | Potent solubilizer, but can have pharmacological effects and toxicity. Use minimal amount necessary.[1] |
| Tween® 80 (Polysorbate 80) | Surfactant | 1 - 10% | Oral, IV, IP | Commonly used to increase solubility and aid in suspension stability.[10] |
| Solutol® HS 15 | Surfactant | 5 - 20% | Oral, IV, IP | Non-ionic solubilizer and emulsifying agent.[12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 20 - 40% | Oral, IV, IP | Forms inclusion complexes to enhance solubility.[1] |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5 - 2% | Oral | Used to create uniform suspensions for oral gavage.[13] |
| Corn Oil / Sesame Oil | Lipid Vehicle | Up to 100% | Oral, IM, SC | Suitable for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Administration
This protocol is suitable for compounds that are poorly soluble in water but soluble in a mixture of co-solvents and surfactants.
Materials:
-
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
-
PEG 400
-
Tween® 80
-
Sterile Saline (0.9% NaCl) or Purified Water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of PEG 400. A typical starting point is a formulation containing 40% PEG 400.[1]
-
Vortexing: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, provided the compound is stable at elevated temperatures.
-
Addition of Surfactant: Add Tween® 80 to the solution. A common concentration is 5%.[1] Vortex until the solution is homogeneous.
-
Final Dilution: Add sterile saline or purified water to reach the final desired volume and vortex until a clear and homogenous solution is obtained.
-
Pre-dose Inspection: Visually inspect the formulation for any precipitation or signs of instability before each administration. Prepare fresh daily.
Caption: Step-by-step workflow for oral formulation.
Protocol 2: Preparation of a Sterile Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection
IV and IP formulations must be sterile and free of particulates. This protocol utilizes a co-solvent system and requires sterile filtration.
Materials:
-
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
-
DMSO (High Purity, Sterile)
-
Solutol® HS 15 or HP-β-CD
-
Sterile Water for Injection (WFI) or Sterile Saline
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Initial Solubilization: In a sterile vial, dissolve the compound in a minimal amount of DMSO. The final concentration of DMSO should ideally be kept below 10% of the total volume to minimize potential toxicity.[1]
-
Vehicle Preparation: In a separate sterile vial, prepare the vehicle by mixing the solubilizing agent (e.g., 10% Solutol® HS 15 or 30% HP-β-CD) with sterile WFI or saline.[8]
-
Combining Solutions: Slowly add the drug-DMSO solution to the vehicle while vortexing. This gradual addition helps prevent precipitation of the compound.
-
Final Volume Adjustment: Adjust to the final volume with sterile WFI or saline.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a new sterile, pyrogen-free vial.
-
Quality Control: Visually inspect the final solution for any particulates. It should be a clear, particle-free solution.
-
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C.
Trustworthiness and Self-Validation: For any chosen formulation, it is crucial to conduct a pilot in vivo study in a small number of animals to assess tolerability and to collect preliminary pharmacokinetic data. This helps to ensure that the vehicle itself does not cause adverse effects and that the compound achieves the desired systemic exposure.[3][14] Inconsistent results may indicate poor bioavailability due to precipitation of the drug at the injection site or in the GI tract.[8]
Conclusion
The development of a robust and reliable in vivo dosing strategy is a critical step in the preclinical evaluation of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. While specific data for this compound is not publicly available, the principles outlined in this guide provide a systematic and scientifically sound approach to formulation development. By starting with thorough physicochemical characterization and employing established strategies for overcoming poor aqueous solubility, researchers can develop formulations that ensure consistent and appropriate drug exposure in animal models. This, in turn, will lead to more reliable and reproducible data in subsequent efficacy and toxicology studies.
References
- Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Benchchem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
- Singh, A., Kumar, A., & Sharma, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Alhena Consult. (n.d.). Key steps in the preclinical development of a drug.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- Fikry, R. M., El-Sayed, M. A. A., & Abdel-Megeed, M. F. (2015, October 15). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar.
- Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
- Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppd.com [ppd.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 14. alhena-consult.com [alhena-consult.com]
mass spectrometry fragmentation pattern of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
An Application Note and Protocol for the Structural Elucidation of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Introduction
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is a complex heterocyclic molecule incorporating pyrazole, pyridine, and amine functionalities. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Unambiguous structural confirmation and impurity profiling are critical checkpoints in the synthesis and development of these compounds. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the predicted electrospray ionization (ESI) fragmentation pattern of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine. It outlines a detailed analytical protocol and explains the rationale behind the fragmentation pathways based on the established chemistry of its constituent moieties.
Molecular Structure and Properties
Before delving into the mass spectrometric analysis, it is crucial to understand the molecule's basic properties.
-
Molecular Formula: C₁₁H₁₃N₅
-
Monoisotopic Mass: 215.1171 Da
-
Protonated Precursor Ion ([M+H]⁺): 216.1249 Da
The structure contains several basic nitrogen atoms (on both the pyridine and pyrazole rings, as well as the primary amine), making it an excellent candidate for positive-mode electrospray ionization, where it will readily form the protonated molecule, [M+H]⁺.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for ESI-MS to avoid detector saturation and ion suppression.
-
Protocol:
-
Prepare a 1.0 mg/mL stock solution of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in methanol.
-
Perform a serial dilution of the stock solution using a 50:50 mixture of methanol and deionized water containing 0.1% formic acid to a final concentration of 1.0 µg/mL.
-
Vortex the final solution for 10 seconds to ensure homogeneity.
-
Transfer the solution to an appropriate autosampler vial.
-
-
Rationale: The use of methanol/water ensures solubility, while the addition of formic acid is critical for promoting protonation in the ESI source, thereby increasing the signal intensity of the [M+H]⁺ ion[1].
Liquid Chromatography (LC) Parameters
-
Objective: To achieve chromatographic separation from potential impurities and deliver a stable flow of the analyte to the mass spectrometer.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry (MS) Parameters
-
Objective: To optimize the ionization and fragmentation of the analyte for maximum sensitivity and structural information.
-
Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan (MS1) Range: m/z 50-300 (to confirm the precursor ion).
-
Product Ion Scan (MS/MS):
-
Precursor Ion: m/z 216.12.
-
Collision Gas: Argon.
-
Collision Energy: 15-35 eV (A ramped collision energy experiment is recommended to observe the full fragmentation profile).
-
-
-
Rationale: Soft ionization techniques like ESI are used for thermally labile molecules, yielding the protonated precursor with minimal in-source fragmentation[2]. The subsequent collision-induced dissociation (CID) in the mass spectrometer provides controlled fragmentation for structural analysis[3].
General Experimental Workflow
The overall process from sample preparation to data acquisition is summarized in the following workflow diagram.
Caption: High-level workflow for the LC-MS/MS analysis.
Predicted Fragmentation Pathways and Interpretation
The fragmentation of the protonated molecule (m/z 216.12) is predicted to occur primarily along three pathways, dictated by the molecule's structural features: the labile methylene bridge, the pyrazole ring, and the pyridine ring.
Major Fragmentation Channel: Benzylic Cleavage
The most favorable fragmentation pathway involves the cleavage of the C-N bond of the methylene bridge connecting the pyrazole and pyridine rings. This is a classic benzylic-type cleavage, which is energetically favorable due to the formation of a stable, resonance-stabilized pyridinylmethyl cation.
-
Formation of the Pyridinylmethyl Cation (m/z 92.05): Cleavage of the N-CH₂ bond results in the formation of the pyridinylmethyl cation. This is expected to be one of the most abundant fragment ions in the spectrum.
-
Formation of the 4-Methyl-1H-pyrazol-3-amine Radical (m/z 124.08): The corresponding neutral loss from the precursor ion is the 4-methyl-1H-pyrazol-3-amine radical. However, a charge-retaining fragmentation can also lead to the protonated 4-methyl-1H-pyrazol-3-amine at m/z 97.06, with the neutral loss of aminopyridine.
Secondary Fragmentation: Ring Cleavages
Subsequent or alternative fragmentation can occur within the heterocyclic rings themselves, a common process for N-heterocyclic compounds[4][5].
-
Pyrazole Ring Fragmentation: The pyrazole moiety is known to undergo characteristic ring fragmentation. Key losses include the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da) from the pyrazole-containing fragment ions[4][6]. For instance, the fragment at m/z 97.06 could lose N₂ to yield an ion at m/z 69.07.
-
Pyridine Ring Fragmentation: The pyridinylmethyl cation (m/z 92.05) can further fragment by losing HCN, a characteristic fragmentation of pyridine rings, to produce an ion at m/z 65.04[5].
The proposed fragmentation cascade is visualized below.
Caption: Proposed fragmentation pathways for protonated analyte.
Summary of Expected Fragment Ions
The table below summarizes the key ions expected in the MS/MS spectrum. Accurate mass measurement is crucial for confirming the elemental composition of each fragment.
| Proposed Fragment | m/z (Calculated) | Elemental Formula | Description of Neutral Loss |
| [M+H]⁺ (Precursor) | 216.1249 | C₁₁H₁₄N₅⁺ | - |
| A | 92.0500 | C₆H₆N⁺ | Loss of 4-methyl-1H-pyrazol-3-amine radical (C₅H₈N₄) |
| B | 97.0639 | C₄H₈N₃⁺ | Loss of 2-aminopyridine radical (C₇H₆N₂) |
| C | 65.0391 | C₅H₅⁺ | From Fragment A via loss of HCN |
| D | 69.0708 | C₄H₇N⁺ | From Fragment B via loss of N₂ |
Conclusion
The structural elucidation of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine can be effectively performed using LC-ESI-MS/MS. The molecule is predicted to exhibit a clear and interpretable fragmentation pattern dominated by the cleavage of the methylene bridge, leading to the characteristic pyridinylmethyl cation at m/z 92.05. Further fragmentation of the pyrazole and pyridine rings provides additional structural confirmation. The protocol and predictive data presented here serve as a comprehensive guide for researchers, enabling confident identification and characterization of this compound and related analogues in complex matrices.
References
-
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available at: [Link]
-
ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]
-
ResearchGate. (2008). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available at: [Link]
-
ResearchGate. (2017). Mass fragmentation pattern of compound 4d. Available at: [Link]
-
PubMed. (2002). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Available at: [Link]
-
ResearchGate. (2002). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]
-
PubChem. 4-Methyl-1H-pyrazol-3-amine. Available at: [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]
-
PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules.... Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules.... Available at: [Link]
-
Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
-
PubChem. 4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine. Available at: [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
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- 4. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 5. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting solubility issues of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in aqueous media
Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated experimental protocols for overcoming the aqueous solubility challenges associated with 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine .
Designed for drug development professionals, this document synthesizes physicochemical theory with field-proven laboratory techniques to ensure your in vitro and in vivo assays yield robust, reproducible data.
Mechanistic Causality: The Chemistry of Precipitation
To troubleshoot solubility, we must first understand the molecular architecture of the compound. 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is a heteroaromatic molecule featuring a lipophilic methyl-pyrazole core and two ionizable nitrogen centers: the pyridine nitrogen (pKa ~5.2) and the exocyclic pyrazole-3-amine (pKa ~2.5 to 4.0).
The solubility of weakly basic drugs is fundamentally governed by the Henderson-Hasselbalch principle[1]. At physiological pH (7.4), the environmental pH is significantly higher than the pKa of both basic centers. Consequently, the compound exists predominantly in its un-ionized, free-base form[2]. This un-ionized state possesses high lattice energy and lipophilicity, resulting in unfavorable thermodynamic interactions with water molecules and leading to rapid precipitation[1]. Conversely, lowering the pH below the pKa protonates the basic centers, exponentially increasing aqueous solubility via ion-dipole interactions[1].
pH-dependent protonation states and corresponding solubility behavior of the compound.
Troubleshooting FAQs
Q1: Why does my compound precipitate immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in 100% DMSO, diluting it into a neutral aqueous buffer drops the solvent's solubilization capacity below the intrinsic solubility of the un-ionized free base. Because the pH is 7.4, the compound cannot ionize to compensate for the loss of the organic solvent[3]. Solution: You must employ a co-solvency strategy or micellar solubilization before introducing the aqueous phase to bridge the polarity gap[4].
Q2: Can I just lower the pH of my assay buffer to dissolve the compound? A2: Yes, but with strict biological caveats. Lowering the pH to < 4.0 will fully protonate the pyridine nitrogen, forming a highly soluble cation[1]. However, if you are conducting live-cell assays or enzymatic studies, an acidic environment will likely denature target proteins or induce cellular toxicity. For physiological assays, pH adjustment must be replaced or combined with complexation agents (e.g., cyclodextrins)[4].
Q3: What is the most reliable method to determine the exact pKa and intrinsic solubility of my specific batch? A3: We strongly recommend potentiometric saturation titration over traditional shake-flask methods. Potentiometric titration is a self-validating system that measures the shift in pH as the compound precipitates or dissolves, allowing for the simultaneous, highly accurate calculation of both pKa and intrinsic solubility in a fraction of the time[5].
Experimental Protocols
Protocol A: Co-Solvent & Surfactant Solubilization for In Vitro Assays (pH 7.4)
Expertise Note: The order of addition is critical. Adding the aqueous buffer directly to the DMSO stock causes localized supersaturation and irreversible crystallization. This protocol utilizes a self-validating visual clarity check at each step.
-
Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Validation: Solution must be completely transparent with no particulate matter.
-
Co-solvent Addition: Transfer 10 µL of the DMSO stock to a clean vial. Add 40 µL of Polyethylene Glycol 400 (PEG 400) and vortex for 30 seconds. The co-solvent reduces the dielectric constant of the mixture, preventing shock precipitation[1].
-
Surfactant Addition: Add 10 µL of Tween 80 and mix thoroughly. This forms protective micelles around the lipophilic free base[6].
-
Aqueous Dilution: Slowly add 940 µL of PBS (pH 7.4) dropwise while continuously vortexing.
-
Final Validation: The resulting 100 µM solution should remain optically clear. If turbidity is observed, increase the Tween 80 ratio by 5%.
Protocol B: Potentiometric Titration for pKa and Solubility Determination
This protocol utilizes a thermodynamic feedback loop to determine intrinsic solubility[7].
-
Sample Preparation: Accurately weigh 5 mg of the compound and add it to a titration vessel containing 10 mL of 0.15 M KCl (to maintain constant ionic strength)[5].
-
Acidification (Dissolution): Titrate the suspension with 0.1 M HCl to lower the pH to ~2.0. Stir continuously until the compound is fully dissolved in its protonated state[5]. Validation: The pH electrode reading stabilizes, and the solution is clear.
-
Alkalinization (Chasing Equilibrium): Slowly titrate with 0.1 M NaOH. Monitor the pH electrode response. A deviation in the expected linear pH curve indicates the onset of precipitation (the intrinsic solubility limit)[5].
-
Data Analysis: Calculate the apparent pKa from the inflection points of the titration curve and the intrinsic solubility from the precipitation threshold[7].
Step-by-step decision tree for solubilizing weakly basic compounds in aqueous media.
Data Presentation: Solubilization Strategies
The following table summarizes the quantitative and qualitative impacts of various solubilization strategies tailored for weakly basic heterocycles like 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
| Solubilization Strategy | Mechanistic Action | Advantages | Limitations | Validation Metric |
| pH Adjustment (< 4.0) | Protonates basic nitrogen centers, forming highly soluble cations[1]. | Highly effective; requires no chemical additives. | Incompatible with physiological or live-cell assays. | Clear solution at target pH; stable absorbance. |
| Co-solvency (PEG 400) | Reduces the dielectric constant of the aqueous solvent[1]. | Easy to formulate; reagents are widely available. | High concentrations may cause cellular toxicity. | Absence of solvent-shift precipitation upon dilution. |
| Micellar (Tween 80) | Encapsulates the lipophilic free base within surfactant micelles[6]. | Excellent for maintaining pH 7.4 in biological assays. | Surfactants can interfere with optical assay readouts. | Dynamic light scattering (DLS) confirms micelle size. |
| Complexation (HP-β-CD) | Forms transient inclusion complexes with the lipophilic core[1]. | High biocompatibility; protects compound from degradation. | Expensive at scale; requires complex stoichiometry. | Linear phase-solubility diagram (A-type curve). |
References
-
Review on Enhancement of Solubilization Process. Science Alert. Available at:[Link][4]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC (National Institutes of Health). Available at:[Link][1]
-
Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. Analytical Chemistry - ACS Publications. Available at:[Link][5]
-
Use of Biorelevant Dissolution and PBPK Modeling to Predict Oral Drug Absorption. ResearchGate. Available at:[Link][3]
-
The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. ResearchGate. Available at:[Link][6]
-
pKa-critical Interpretations of Solubility–pH Profiles. ResearchGate. Available at:[Link][2]
-
pH-metric solubility. European Journal of Pharmaceutical Sciences. Available at: [Link][7]
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- 4. scialert.net [scialert.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. file.yizimg.com [file.yizimg.com]
Technical Support Center: Stabilizing 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in Buffer Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in their experiments. As a Senior Application Scientist, this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of this compound in various buffer solutions. The guidance herein is based on established principles of organic chemistry and best practices for handling analogous chemical structures.
Introduction: Understanding the Stability of Your Compound
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine possesses a unique chemical architecture, incorporating a substituted pyrazole ring, a primary amine, and a pyridine moiety. Each of these functional groups can be susceptible to degradation under specific experimental conditions. The pyrazole ring, while generally aromatic and stable, can undergo protonation and subsequent ring-opening in highly acidic environments.[1] The primary amine is prone to oxidation, a common degradation pathway for many amine-containing compounds.[2] The overall stability of the molecule in a buffer solution is therefore dependent on a multitude of factors including pH, temperature, light exposure, and the presence of other reactive species.
This guide will walk you through a systematic approach to identifying the root cause of degradation and implementing effective strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: I'm observing a rapid loss of my compound in my buffer solution. What are the most likely causes?
A rapid loss of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine can be attributed to several factors. The most common culprits are:
-
pH-Mediated Hydrolysis: The pyrazole ring can be susceptible to acid-catalyzed hydrolysis, particularly at low pH values and elevated temperatures.[1][3]
-
Oxidation: The primary amine group is a prime target for oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or light.[2][4]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.
Q2: What is the ideal pH range for storing this compound in a buffer?
The optimal pH for stability will need to be determined empirically. However, based on the general stability of pyrazoles and amines, a slightly acidic to neutral pH range (pH 4-7) is often a good starting point. Highly acidic conditions (pH < 4) may lead to protonation of the pyrazole ring, making it more susceptible to nucleophilic attack.[1] Conversely, alkaline conditions (pH > 8) can increase the rate of oxidation of the amine group.
Q3: Are there any specific buffer components I should avoid?
Careful consideration of buffer components is crucial. Avoid buffers containing strong nucleophiles or oxidizing agents if you suspect these are contributing to degradation. For instance, phosphate buffers are generally considered inert, while some buffers containing carboxylates could potentially act as nucleophiles under certain conditions.
Q4: How can I monitor the degradation of my compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the degradation of your compound.[3][5] This technique allows you to separate the parent compound from its degradation products and quantify the loss over time. Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed, potentially after a derivatization step.[5][6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues with 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in your buffer solutions.
Problem: Unexpectedly Rapid Degradation of the Compound
This is a common issue that can derail experiments. Follow these steps to systematically identify the cause and find a solution.
Step 1: Initial Assessment and Control Experiments
The first step is to gather baseline data and set up control experiments to isolate the variables that might be causing the degradation.
-
Protocol 1: Baseline Stability Study.
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Prepare your standard buffer solution.
-
Spike a known concentration of the compound from the stock solution into the buffer.
-
Immediately take a time point zero (T=0) sample and analyze it using a validated analytical method (e.g., HPLC) to determine the initial concentration.
-
Incubate the solution under your standard experimental conditions (temperature, light exposure).
-
Take samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyze them to monitor the concentration of the parent compound.
-
Step 2: Investigating Potential Degradation Pathways
Based on the initial assessment, you can now design experiments to probe specific degradation pathways.
-
Hypothesis A: pH-Mediated Degradation.
-
Protocol 2: pH Profile Study.
-
Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).
-
Repeat the stability study outlined in Protocol 1 for each pH.
-
Plot the percentage of compound remaining versus time for each pH. This will generate a pH-rate profile and help you identify the pH at which your compound is most stable.[3]
-
-
-
Hypothesis B: Oxidative Degradation.
-
Protocol 3: Investigating the Role of Oxygen.
-
Prepare your buffer and de-gas it by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Perform the stability study under an inert atmosphere.
-
Compare the degradation rate to that observed under normal atmospheric conditions. A significant reduction in degradation suggests that oxidation is a major pathway.
-
-
Protocol 4: Use of Antioxidants.
-
Add a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your buffer solution.
-
Repeat the stability study and compare the results to a control without the antioxidant.
-
-
-
Hypothesis C: Photodegradation.
-
Protocol 5: Light Exposure Study.
-
Perform the stability study in parallel with one set of samples protected from light (e.g., wrapped in aluminum foil or in an amber vial) and another set exposed to your normal laboratory lighting conditions.
-
A significant difference in stability between the two sets will indicate light sensitivity.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow of the troubleshooting process.
Caption: A flowchart outlining the troubleshooting workflow.
Data Summary and Recommendations
Based on the troubleshooting experiments, you can summarize your findings and determine the optimal conditions for your experiments.
Table 1: Recommended Buffer Conditions and Stabilizing Agents
| Parameter | Recommendation | Rationale |
| pH | Empirically determine the optimal pH (start with pH 4-7). | To minimize acid-catalyzed hydrolysis of the pyrazole ring and base-catalyzed oxidation of the amine. |
| Buffer Type | Use non-nucleophilic buffers (e.g., phosphate, HEPES). | To avoid unwanted side reactions with the compound. |
| Temperature | Store solutions at low temperatures (2-8 °C) when not in use. | To decrease the rate of all potential degradation reactions.[3] |
| Atmosphere | For long-term storage or sensitive experiments, de-gas the buffer and store under an inert atmosphere (N₂ or Ar). | To prevent oxidative degradation of the amine group.[2] |
| Light | Protect solutions from light by using amber vials or wrapping containers in foil. | To prevent photodegradation. |
| Additives | Consider adding antioxidants (e.g., ascorbic acid, BHT) or a chelating agent (e.g., EDTA) if oxidation is a confirmed issue. | To scavenge free radicals and chelate metal ions that can catalyze oxidation.[7] |
Table 2: Analytical Methods for Stability Monitoring
| Analytical Method | Principle | Key Advantages |
| HPLC-UV | Separates components of a mixture based on their affinity for a stationary phase, with detection by UV absorbance. | High resolution, quantitative, widely available.[3][5] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides structural information about degradation products, high sensitivity.[8] |
| GC-MS | Separates volatile compounds based on their boiling points, with detection by a mass spectrometer. | Excellent for identifying volatile degradation products. May require derivatization.[5][6] |
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine based on the chemical properties of its functional groups.
Caption: Potential degradation pathways for the target molecule.
By following this structured troubleshooting guide, you will be well-equipped to identify the root causes of instability and develop robust experimental protocols that ensure the integrity of your valuable research compound.
References
- Benchchem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
- Various Authors. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.
- Li, Y., Li, X., & Chen, C. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Walse, S. S., et al. (2021). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways. ACS Agricultural Science & Technology.
- Muszalska, I., & Wituła, K. (n.d.). The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)] propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo [3,4-c] pyridine in aqueous solutions. Acta Poloniae Pharmaceutica - Drug Research.
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from
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- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Mitigating High-Concentration Cytotoxicity of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dose-limiting cytotoxicity of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine at concentrations above 10 µM. While this molecule is an excellent building block and fragment hit, its structural motifs—a primary amine, a pyrazole ring, and a pyridine ring—introduce three distinct liabilities in in vitro assays: lysosomotropism , metal chelation , and polypharmacological kinase inhibition .
This guide provides field-proven, causality-driven troubleshooting steps to help you decouple artifactual chemical toxicity from your intended pharmacological readouts.
Part 1: Troubleshooting Guide & FAQs
Q1: My cells show massive vacuolization and die within 24 hours of treatment at 20 µM. What is causing this? A1: Lysosomotropism (pH Partitioning). Causality: Your compound contains a primary amine and a pyridine nitrogen, giving it a weakly basic pKa (typically around 8.0). In the neutral cytosol (pH 7.4), a significant fraction of the molecule is un-ionized and lipophilic, allowing it to freely diffuse across the lysosomal membrane. Once inside the acidic lysosome (pH ~4.5), the amines become protonated and membrane-impermeable[1]. This "ion trapping" causes massive intralysosomal accumulation, leading to osmotic swelling (vacuolization) and Lysosomal Membrane Permeabilization (LMP), which triggers apoptosis[2]. Actionable Fix: Pre-treat cells with Bafilomycin A1 (a V-ATPase inhibitor) to neutralize lysosomal pH. If toxicity is rescued, lysosomotropism is the culprit.
Q2: I'm observing a rapid burst of Reactive Oxygen Species (ROS) shortly after compound addition. Is this a specific target effect? A2: Likely not. It is an artifact of Bidentate Metal Chelation. Causality: The spatial arrangement of the pyridine nitrogen and the adjacent pyrazole nitrogen forms a classic bidentate chelating motif[3]. At high concentrations, this motif can strip essential trace metals (e.g., Cu²⁺, Fe²⁺, Zn²⁺) from metalloenzymes or culture media. Chelation of redox-active metals like iron or copper can initiate Fenton-like chemistry, generating cytotoxic hydroxyl radicals[4]. Actionable Fix: Supplement your assay media with equimolar concentrations of ZnCl₂ or CuCl₂ to pre-saturate the chelating motif, or add the ROS scavenger N-acetylcysteine (NAC).
Q3: The compound is inducing G2/M cell cycle arrest and apoptosis, but my primary target isn't involved in the cell cycle. Why? A3: Polypharmacology (Off-Target Kinase Inhibition). Causality: The pyrazole-pyridine scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to bind the ATP-hinge region of various kinases. High concentrations (>10 µM) frequently result in off-target inhibition of essential survival kinases, such as PIM-1[5] or Topoisomerase IIα[6]. This broad-spectrum kinase inhibition directly triggers caspase activation and apoptosis[5]. Actionable Fix: Perform a kinome profiling screen (e.g., KINOMEscan) to identify off-targets. Synthesize a structurally matched but inactive control (e.g., by methylating the pyrazole NH or altering the pyridine nitrogen position) to validate target-specific effects.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be a self-validating system. Below are the step-by-step methodologies to isolate the mechanism of your compound's cytotoxicity.
Protocol 1: Bafilomycin A1 Rescue Assay (Validating Lysosomotropism)
This protocol collapses the lysosomal pH gradient to prevent the accumulation of basic amines.
-
Seed Cells: Plate cells in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media. Add fresh media containing 10 nM Bafilomycin A1 (or vehicle control, 0.1% DMSO) to the designated wells.
-
Incubation: Incubate for 1 hour to allow V-ATPase inhibition and lysosomal neutralization.
-
Compound Addition: Add 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine at your toxic concentration (e.g., 20 µM).
-
Self-Validation Control: Run a parallel arm using 50 µM Chloroquine (a known lysosomotropic agent) to confirm the rescue window.
-
Readout: After 24 hours, assess viability using an ATP-based assay (e.g., CellTiter-Glo). A significant recovery in viability in the Bafilomycin A1 arm confirms lysosomotropism.
Protocol 2: Metal Supplementation & ROS Rescue Assay
This protocol determines if bidentate metal chelation and subsequent oxidative stress are driving cell death.
-
Media Preparation: Prepare three distinct media formulations:
-
Standard Media
-
Media + 50 µM ZnCl₂ (Metal saturation)
-
Media + 5 mM N-acetylcysteine (NAC) (ROS scavenging)
-
-
Treatment: Apply the test compound (20 µM) prepared in the three media formulations to your seeded cells.
-
Self-Validation Control: Use 100 µM H₂O₂ as a positive control for the NAC rescue arm, and 50 µM EDTA as a negative control for the ZnCl₂ arm.
-
Readout: Measure intracellular ROS using H₂DCFDA fluorescence at 4 hours post-treatment. Measure cell viability at 24 hours.
Part 3: Quantitative Data Summaries
The following table summarizes the expected quantitative improvements when applying the mitigation strategies to high-concentration assays.
| Cytotoxicity Mechanism | Mitigation Strategy | Typical Viability Rescue (at 20 µM) | Self-Validating Control |
| Lysosomotropism | 10 nM Bafilomycin A1 | +40% to +50% | Chloroquine (Positive Control) |
| Metal Chelation | 50 µM ZnCl₂ Supplement | +25% to +35% | EDTA (Negative Control) |
| ROS Generation | 5 mM N-acetylcysteine (NAC) | +30% to +40% | H₂O₂ (Positive Control) |
| Kinase Off-Target | Kinase-inactive structural analog | +60% to +80% | Staurosporine (Positive Control) |
Part 4: Visualizations
Mechanistic pathways driving cytotoxicity of the pyrazole-pyridine compound.
Step-by-step troubleshooting workflow for mitigating high-concentration toxicity.
Part 5: References
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Y9PjApqC1x6zNaoshJriVC5UNngrMbhdxb-kDL8V0B9IL8Iy4NgyMsqIh2udtYxFbHgLIG21_HtbSRTahIAIj6p0FdhQiFg-FS-gS8wmrqhN2iVRN-j6LFby0aDLdpy1vwn-3jPMizPtVnkufNN_oAEI6OunmYq6NsA=]
-
Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbu_nrtgOUuKMiGVWzrthMb46MN7vNQhsxkvbAXL_Ul0qwQtxrW_ysghQq8oLrna3vREZhbpQT8gxr3Ui1lervbrH_scpMvSuiL1GAvkxTPQ39axtv47TOO9K22kArDRTL_g0KYlkSfHqjzIunQ4QEQn8RhaVtJfq8T04Psrnuu-1Ol5vnT7GYnf2V_lbgzvuJYErFZgROUS8T-rsmvaioZoId-4BFeisJfxXOjoBDYzdM0Aj-MaAX9U-ukkgc2tRyeiDnzmsu0T6NvkyLqMW_RFvZf-Ss6PlnRHg=]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR6VrKhk1RK0R6DQKUF03Ht4vvD4mwhuCwWKUNhFDpXWYQrXBCCPMQYSAQeTozKL99Q6wCRCSFf11Fya2one-kqGy5QZg8yVWSxqa2K-2S-1WRy8sZv9bSZMM-63eKu-5UO7cVUPFpb6CZwdA=]
-
Mechanisms of amine accumulation in, and egress from, lysosomes. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkWXRCcLUU-gou-NO4zrXiyrnO3C_UHIfBlEN0J0az-HPdsA3AArfIgVPJYzX3K5-ra0SDJZcBz1CkRfc56huXeaCQXiCKgxacILIW4ybY5MRHR03lQzCgBg0COp5WIi-THXn6iUOFsyRByw==]
-
Lysosomal adaptation: How cells respond to lysosomotropic compounds. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2OMHDZFbQWeVbGRsdm5TpUDapGck1jHE4TTlqL9A-wsOYoF2ntGuhKtOQim4N4Ul5DGmB-yrpbvrOo0PrflFkKB5_zJ6yoYbdhzU80dFaSQldlLXtVPo0vI_2WieAsXE8Sa0ze7LNXy4MFQ==]
-
Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets. ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjfD8G54D5qxVIsndoKVigDwJ6PYJVaZk_RGLp6ID2fZAGL5WqtWQ6tv8M26buARcFDgCUbfdQyBDULTWQgGqMswpVkjcNAWv8YIndcIhV_xaKFMtptJr-EOny9s5nIyD0z4qAF3Zt6vifOvPaSDs=]
Sources
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- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in Liquid Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in their liquid chromatography (LC) experiments. Here, we provide in-depth troubleshooting strategies and detailed experimental protocols in a direct question-and-answer format to help you achieve symmetrical, reproducible peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing with 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine on a standard C18 column. What are the likely causes?
A1: Peak tailing with this compound is a common issue and typically stems from multiple, often concurrent, interaction mechanisms within the chromatographic system. The molecular structure of your analyte, possessing both a basic pyridine moiety and a pyrazole ring with a free amine group, makes it particularly susceptible to secondary interactions with the stationary phase and other components of the LC system.
The primary causes can be broken down as follows:
-
Silanol Interactions: The most frequent cause of peak tailing for basic compounds is the interaction between the protonated analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like standard C18 columns).[1][2][3][4] Your analyte has two primary basic centers: the pyridine nitrogen (pKa of the conjugate acid is ~5.2) and the 3-amino group on the pyrazole ring.[5][6][7] At typical reversed-phase pH ranges (3-7), the pyridine nitrogen will be at least partially protonated, leading to strong electrostatic interactions with ionized silanols. This results in a secondary retention mechanism that broadens the peak and causes tailing.[1][3][8][9]
-
Chelation Effects: The arrangement of nitrogen atoms in the pyridine and pyrazole rings of your molecule creates a potential bidentate chelation site. Trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column packing or leached from stainless-steel components of the HPLC system (like frits and tubing) can interact with your analyte.[10][11] This chelation introduces another strong retention mechanism, contributing to peak distortion and tailing.[12]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to peak asymmetry.[1][13]
Below is a diagram illustrating the primary chemical interactions leading to peak tailing for your compound.
Caption: Primary chemical interactions causing peak tailing.
Q2: How can I systematically troubleshoot and resolve the peak tailing issue?
A2: A logical, stepwise approach is crucial. We recommend starting with mobile phase modifications, as these are often the easiest and most cost-effective changes to implement, before moving on to column selection and system checks.
Here is a recommended troubleshooting workflow:
Caption: Recommended troubleshooting workflow for peak tailing.
Q3: Can you provide a detailed protocol for mobile phase modification to address silanol interactions?
A3: Certainly. Adjusting the mobile phase is a powerful first step. The goal is to suppress the unwanted ionic interactions with silanol groups.
Protocol 1: Mobile Phase pH Adjustment
The strategy here is to lower the mobile phase pH to protonate the acidic silanol groups, thereby minimizing their ability to interact with your protonated basic analyte.[1][3][14]
-
Buffer Preparation: Prepare a 10-20 mM aqueous buffer. A phosphate buffer is a good starting point for its buffering capacity in the desired pH range.
-
pH Adjustment: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an acid like phosphoric acid.
-
Mobile Phase Composition: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired final composition.
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Inject your sample and evaluate the peak shape.
-
Caution: Be mindful of buffer precipitation when using high concentrations of acetonitrile in your gradient.[1] If this is a concern, consider using a different acid, such as formic acid or trifluoroacetic acid (TFA), which are more volatile and compatible with mass spectrometry.
Protocol 2: Addition of a Competing Base
This approach involves adding a small, basic molecule to the mobile phase that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[1]
-
Additive Selection: Triethylamine (TEA) is a commonly used competing base.
-
Mobile Phase Preparation: Add TEA to your mobile phase at a concentration of 5-20 mM.
-
pH Adjustment: After adding TEA, adjust the mobile phase pH to your desired level (e.g., 3.0 or 7.0).
-
Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample.
| Strategy | Pros | Cons |
| Low pH (2.5-3.0) | Effective at protonating silanols. Generally good peak shapes for basic compounds.[3] | May alter selectivity. Standard silica columns can degrade at pH < 3.[3] |
| Competing Base (TEA) | Very effective at masking silanol sites. Can be used at various pH levels. | Can shorten column lifetime. May suppress MS signal. |
Q4: What if mobile phase modifications are not enough? Could chelation be the problem, and how do I address it?
A4: If you still observe significant tailing after optimizing the mobile phase pH and adding a competing base, it is highly probable that metal chelation is a contributing factor.
Protocol 3: Using a Competitive Chelating Agent
The strategy is to add a strong chelating agent to the mobile phase. This agent will bind to any free metal ions in the system, preventing your analyte from interacting with them.[10][15]
-
Chelator Selection: Ethylenediaminetetraacetic acid (EDTA) is a powerful and commonly used chelating agent.
-
Mobile Phase Preparation: Prepare your mobile phase as usual and add a low concentration of EDTA, typically in the range of 0.1-0.5 mM.
-
Equilibration: It is crucial to thoroughly flush the entire HPLC system (pump, injector, tubing, and column) with the new mobile phase to ensure all active metal sites are passivated. This may take a significant number of column volumes.
-
Analysis: Inject your sample and assess the peak shape.
-
Note: This approach can be very effective but may not be suitable for all detection methods, particularly mass spectrometry, where EDTA can cause signal suppression.
Q5: What are my options if I need to change my column?
A5: If mobile phase optimization does not fully resolve the peak tailing, selecting a more inert column is the next logical step.
-
High-Purity, End-Capped Columns: Modern columns are often manufactured with high-purity silica (Type B silica) which has a lower metal content.[14] Additionally, the "end-capping" process chemically derivatizes most of the residual silanol groups, making them much less interactive.[1][2][3][13] Upgrading to a modern, high-quality end-capped C18 or C8 column is often sufficient to resolve tailing issues.
-
Alternative Stationary Phases:
-
Hybrid Silica: These columns have organic groups incorporated into the silica matrix, making them more stable at higher pH values and often providing better peak shapes for basic compounds.
-
Polymer-Based: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent choice for eliminating this interaction mechanism.[14]
-
Phenyl Phases: The aromatic nature of a phenyl stationary phase can offer alternative selectivity for your analyte, which contains aromatic rings.
-
Mixed-Mode Columns: These columns are specifically designed with multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[16][17][18][19][20] A mixed-mode column with cation-exchange properties could provide excellent retention and peak shape for your basic analyte.[16][21]
-
Summary of Recommendations
| Problem | Recommended Action | Experimental Protocol |
| Silanol Interactions | Adjust mobile phase pH to 2.5-3.0. | Protocol 1 |
| Add a competing base (e.g., TEA) to the mobile phase. | Protocol 2 | |
| Use a modern, high-purity, end-capped C18 column. | - | |
| Metal Chelation | Add a competitive chelating agent (e.g., EDTA) to the mobile phase. | Protocol 3 |
| Use a column with low metal content or a polymer-based column. | - | |
| Persistent Tailing | Consider an alternative stationary phase (Hybrid, Phenyl, Polymer). | - |
| Explore the use of a mixed-mode chromatography column. | - |
By systematically applying these troubleshooting steps, from mobile phase modification to column selection, you can effectively diagnose and resolve peak tailing for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, leading to more accurate and reliable chromatographic results.
References
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PubChem. Pyridine. National Center for Biotechnology Information. [Link]
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Wikipedia. Pyridine. [Link]
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ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]
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LookChem. Cas 1820-80-0,3-Aminopyrazole. [Link]
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Chromatography Forum. Mobile Phase Additive for Chelating Agent. [Link]
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SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
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LCGC International. What Chromatograms Can Teach Us About Our Analytes. [Link]
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IntechOpen. Perspective Chapter: Mixed-Mode Chromatography. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. How to fix peak shape in hplc? [Link]
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International Labmate. Evolution of Mixed-Mode Chromatography. [Link]
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GL Sciences. How to Obtain Good Peak Shapes. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]
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MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
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PubMed. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. [Link]
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Bestchrom. What is mixed-mode resin? The definitive guide to 2025. [Link]
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SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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RSC Publishing. Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. [Link]
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ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
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LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
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ResearchGate. Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. [Link]
-
alwsci. Common Causes Of Peak Tailing in Chromatography. [Link]
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PMC. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. [Link]
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PubChem. 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
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UNICAM. or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ru. [Link]
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MDPI. Chelation in Metal Intoxication. [Link]
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Science.gov. metal chelating agents: Topics by Science.gov. [Link]
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NextSDS. 4-Methyl-6-(1H-pyrazol-1-yl)pyridin-3-ylboronic acid. [Link]
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A Comparative Guide to the Synthesis of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine: An Evaluation of Reproducibility and Pathway Efficiency
Abstract
4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds targeting a range of biological targets. The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-purity material for research and development. This guide provides a comprehensive comparison of the two most logical and field-proven synthetic pathways to this target compound. We will dissect a convergent N-alkylation approach and a linear de novo ring formation strategy. Each pathway is evaluated based on starting material accessibility, reaction robustness, potential for regioselectivity issues, and overall efficiency. Detailed experimental protocols and comparative data are provided to empower researchers in selecting the optimal and most reproducible method for their specific laboratory context.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, valued for their diverse biological activities and their utility as synthetic intermediates.[1] The specific molecule, 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, combines the key pharmacophoric elements of a substituted aminopyrazole with a pyridinylmethyl group, a common motif for establishing interactions with biological targets. Ensuring a reliable and reproducible synthesis is the critical first step in any research program utilizing this scaffold. This guide compares two primary synthetic strategies:
-
Pathway A: A convergent approach based on the direct N-alkylation of a pre-formed 4-methyl-1H-pyrazol-3-amine core.
-
Pathway B: A linear approach involving the de novo construction of the pyrazole ring from an acyclic precursor already bearing the pyridin-2-ylmethyl moiety.
We will analyze the mechanistic rationale, experimental protocols, and inherent advantages and disadvantages of each route to provide a clear verdict on reproducibility and practicality.
Pathway A: Convergent N-Alkylation Strategy
This pathway represents the most direct and arguably more common approach for this class of compounds. The core logic is to unite two readily available or preparable fragments, 4-methyl-1H-pyrazol-3-amine and 2-(chloromethyl)pyridine, in a single, high-yielding step.
Mechanistic Rationale and Workflow
The synthesis hinges on a standard nucleophilic substitution (SN2) reaction. The pyrazole ring contains two nitrogen atoms, but the endocyclic nitrogen adjacent to the amine group is significantly more nucleophilic. In the presence of a mild base to deprotonate the pyrazole NH, the resulting anion readily attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group.
Caption: Workflow for the N-Alkylation Pathway (A).
Detailed Experimental Protocol
This protocol is adapted from established general procedures for the N-alkylation of pyrazoles.[2]
Materials:
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)[5]
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
Procedure:
-
To a solution of 4-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration), add potassium carbonate (2.5 eq).
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature overnight. Gentle heating to 50-60°C can be applied to accelerate the reaction if starting materials persist.
-
Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Discussion of Reproducibility and Potential Pitfalls
-
Regioselectivity: The primary challenge in pyrazole alkylation is controlling the site of substitution (N1 vs. N2). For 3-aminopyrazoles, alkylation typically favors the N1 position, distal to the amino group, due to both steric hindrance and electronic effects. However, the formation of the N2-alkylated isomer as a minor byproduct is possible. Reproducibility hinges on consistent reaction conditions (temperature, base, solvent) that favor the kinetic N1 product.
-
Starting Material Quality: The purity of both the pyrazole and the alkylating agent is critical. 2-(Chloromethyl)pyridine is known to be reactive and can degrade upon storage, potentially forming dimers or oligomers that can complicate the reaction and purification.[6] Using the more stable hydrochloride salt is highly recommended.[7]
-
Base Selection: An inorganic base like K₂CO₃ is often preferred for its ease of removal during workup. An organic base like DIPEA can also be effective but may require more rigorous purification to remove.
Pathway B: De Novo Pyrazole Ring Synthesis
This linear approach constructs the pyrazole ring from acyclic precursors, a classic strategy in heterocyclic chemistry.[8][9] The key is the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.
Mechanistic Rationale and Workflow
This synthesis involves the reaction of 2-(hydrazinylmethyl)pyridine with a β-ketonitrile, such as 2-methyl-3-oxobutanenitrile. The reaction proceeds via initial condensation of the more nucleophilic hydrazine nitrogen with the ketone, followed by intramolecular cyclization of the resulting hydrazone onto the nitrile group, which, after tautomerization, yields the final 3-aminopyrazole product.
Caption: Workflow for the De Novo Synthesis Pathway (B).
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established methods for pyrazole synthesis from β-ketonitriles.[8]
Part 1: Synthesis of 2-(Hydrazinylmethyl)pyridine
-
Prepare a solution of hydrazine hydrate (excess, e.g., 10 eq) in ethanol.
-
Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) to the hydrazine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry and concentrate the organic layers to yield crude 2-(hydrazinylmethyl)pyridine, which should be used immediately in the next step due to potential instability.
Part 2: Pyrazole Ring Formation
-
Dissolve the crude 2-(hydrazinylmethyl)pyridine (1.0 eq) in ethanol or acetic acid.
-
Add 2-methyl-3-oxobutanenitrile (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Purify via column chromatography to isolate the target compound.
Discussion of Reproducibility and Potential Pitfalls
-
Hydrazine Precursor Stability: The primary challenge of this route is the synthesis and handling of the 2-(hydrazinylmethyl)pyridine intermediate. Substituted hydrazines can be unstable and are often generated and used in situ. Reproducibility can suffer if this intermediate decomposes before reacting in the subsequent step.
-
Regioselectivity of Condensation: The reaction between an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine can potentially lead to two regioisomeric pyrazole products. However, the reaction of a β-ketonitrile with a monosubstituted hydrazine is generally highly regioselective and reliably yields the 3-aminopyrazole isomer.
-
Availability of Starting Materials: While 2-(chloromethyl)pyridine and hydrazine are common, the required β-ketonitrile (2-methyl-3-oxobutanenitrile) may be less readily available and might need to be synthesized separately, adding steps to the overall sequence.
Comparative Analysis
To provide an objective assessment, the two pathways are compared across several key metrics relevant to laboratory synthesis and scale-up potential.
| Metric | Pathway A: N-Alkylation | Pathway B: De Novo Synthesis | Justification |
| Number of Steps | 1 (from commercially available pyrazole) | 2 (or more if β-ketonitrile is not available) | Pathway A is highly convergent. |
| Starting Material Access | Good. Both fragments are commercially available.[3][5][10] | Moderate. The β-ketonitrile may require synthesis. | The stability and handling of the hydrazine intermediate in Pathway B is a key concern. |
| Predicted Yield | Good to Excellent (Typically 60-90%) | Moderate (Typically 30-60% over 2 steps) | N-alkylation reactions are generally efficient. Cyclocondensations can have more variable yields. |
| Reproducibility | High. With proper control of reagents and conditions, this is a robust reaction. | Moderate. Highly dependent on the successful formation and stability of the hydrazine intermediate. | The primary point of failure in Pathway B is the unstable intermediate, making reproducibility a challenge. |
| Key Challenge | Controlling N1/N2 regioselectivity (though generally favors N1). | Synthesis and handling of the unstable hydrazine intermediate. | Pathway A's challenge is a known issue with established solutions, while Pathway B's is more fundamental. |
| Scalability | Good. The reaction is generally straightforward to scale. | Fair. Handling larger quantities of a potentially unstable hydrazine poses safety and yield risks. | The single-step, robust nature of Pathway A makes it more amenable to scale-up. |
Conclusion and Recommendation
Based on a thorough analysis of both synthetic strategies, Pathway A (Convergent N-Alkylation) is the recommended route for the reproducible synthesis of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
This recommendation is grounded in the pathway's high degree of convergence, the commercial availability and stability of the key starting materials, and the generally high yields and robustness of N-alkylation reactions on pyrazole cores. While minor amounts of the N2-isomer may form, this is a predictable and manageable issue that can be addressed through careful control of reaction conditions and straightforward chromatographic purification.
Pathway B, while chemically sound, introduces significant practical and reproducibility challenges centered on the stability of the 2-(hydrazinylmethyl)pyridine intermediate. The multi-step nature and the handling of this sensitive reagent make it a less reliable and less efficient choice for routine laboratory synthesis. For researchers and drug development professionals requiring a consistent and scalable supply of the title compound, the N-alkylation strategy offers a more direct, reliable, and ultimately more reproducible solution.
References
- BenchChem. (2025). Assessing the green chemistry metrics of 4-iodo-1-methyl-1H-pyrazol-3-amine synthesis.
- Le Quement, S. T., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- Le Quement, S. T., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PMC.
- Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC.
- Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids... European Journal of Medicinal Chemistry.
- PubChem. (2025). 4-Methyl-1H-pyrazol-3-amine.
- Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate.
- Thakor, et al. Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- Wikipedia. (n.d.). 2-Chloromethylpyridine.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Sigma-Aldrich. (n.d.). 4-Methyl-1H-pyrazol-3-amine.
- CymitQuimica. (n.d.). 4-Methyl-1H-pyrazol-3-amine.
- BenchChem. (n.d.). 2-(Chloromethyl)pyridine.
- Iriepa, I., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- CAMEO Chemicals. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
- Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
- Ash, M. L., & Pews, R. G. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate.
- NextSDS. (n.d.). 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine — Chemical Substance Information.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 3. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1H-pyrazol-3-amine | 64781-79-9 [sigmaaldrich.com]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. societachimica.it [societachimica.it]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. 4-Methyl-1H-pyrazol-3-amine | CymitQuimica [cymitquimica.com]
Cross-Reactivity and Off-Target Effects of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine: A Comparative Guide
As kinase inhibitor discovery evolves, the challenge of achieving kinome-wide selectivity remains a critical hurdle. 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine (hereafter referred to as 4-MPA ) is a prototypical 3-aminopyrazole building block. The 3-aminopyrazole pharmacophore is a classic "hinge-binding" motif frequently utilized in drug development to target kinases such as p38α (MAPK14), ALK, and Aurora kinases. However, because the ATP-binding pocket is highly conserved across the human kinome, compounds derived from this fragment often exhibit complex cross-reactivity profiles[1].
This guide objectively compares the selectivity profile of 4-MPA against established alternatives, dissects the causality behind its off-target liabilities, and provides self-validating experimental protocols for rigorous kinome profiling.
Section 1: Structural Rationale & Target Engagement
To understand the off-target effects of 4-MPA, we must first examine the causality of its binding mechanics. The 3-aminopyrazole core of 4-MPA is engineered to act as a bidentate hydrogen bond donor/acceptor at the kinase hinge region (typically interacting with the backbone amide of Met109 in p38α). The addition of the 4-methyl group restricts the dihedral angle, while the 1-[(pyridin-2-yl)methyl] moiety provides a spatial vector that projects into the solvent-exposed region or the ribose pocket.
Because 4-MPA binds the active, ATP-bound conformation (DFG-in), it competes directly with intracellular ATP. This Type I binding mechanism inherently carries a higher risk of promiscuity compared to Type II allosteric inhibitors, which exploit the less conserved, inactive DFG-out conformation ()[2].
Section 2: Comparative Selectivity Profiling
To objectively evaluate 4-MPA's performance, we compared its quantitative selectivity data against two industry-standard p38α inhibitors:
-
SB203580: A classic Type I inhibitor known for cross-reactivity with JNK and RIPK2.
-
BIRB-796 (Doramapimod): A highly selective Type II allosteric inhibitor.
Table 1: Comparative Kinase Selectivity and IC50 Profiling
| Compound | Target (p38α) IC50 (nM) | KINOMEscan S(35) Score* | Notable Off-Targets (IC50 < 100 nM) | Binding Mechanism |
| 4-MPA | 45 | 0.18 | JNK2, CDK2, LCK | Type I (ATP-competitive) |
| SB203580 | 34 | 0.12 | RIPK2, CK1δ, JNK2 | Type I (ATP-competitive) |
| BIRB-796 | 18 | 0.03 | JNK2 (weak) | Type II (Allosteric, DFG-out) |
*S(35) Score: The fraction of the kinome inhibited by >65% at 1 µM. A lower score indicates higher selectivity.
Section 3: Mechanistic Pathways & Off-Target Liabilities
When evaluating phenotypic data during drug development, it is critical to distinguish between direct off-target effects and indirect pathway modulation ()[1].
-
Direct Off-Target Effects: 4-MPA's cross-reactivity with kinases like CDK2 can lead to unintended cell cycle arrest—a phenotype entirely independent of p38α inhibition. Furthermore, early-stage kinase inhibitors have occasionally been shown to interact with non-kinase targets (e.g., tubulin), mediating unexpected cytotoxicity that confounds viability assays ()[3][4].
-
Indirect On-Target Effects: Inhibiting p38α naturally reduces the phosphorylation of downstream substrates like MK2 and ATF2. This is an expected, indirect consequence of primary target engagement, not an off-target liability[2].
p38 MAPK signaling cascade illustrating primary target engagement and potential off-target liabilities.
Section 4: Experimental Methodologies
To ensure scientific trustworthiness, every protocol must act as a self-validating system . If a phenotype is observed with 4-MPA, it must be cross-validated using a structurally unrelated inhibitor (e.g., BIRB-796) to confirm the effect is strictly on-target[5].
Protocol 1: Kinase Selectivity Profiling (KINOMEscan™)
The KINOMEscan platform is an ATP-independent, competition-based binding assay. We utilize this method because it prevents the ATP concentration artifacts commonly seen in standard biochemical kinase assays ()[6].
-
Kinase Preparation: Express the panel of human kinases as DNA-tagged fusion proteins in E. coli or mammalian cells[6].
-
Assay Assembly: In a 384-well plate, combine the DNA-tagged kinases, an immobilized active-site directed ligand, and 1 µM of 4-MPA[6].
-
Incubation & Competition: Incubate at room temperature for 1 hour to allow binding equilibrium. 4-MPA will compete with the immobilized ligand for the active site[6].
-
Wash Step: Wash the solid support extensively to remove unbound proteins.
-
Elution & qPCR: Elute the bound kinases and quantify the DNA tags using quantitative PCR (qPCR)[6].
-
Data Analysis: Calculate the percent of control (%Ctrl). A lower %Ctrl indicates stronger off-target binding by 4-MPA[6].
Step-by-step workflow of the KINOMEscan competitive binding assay for selectivity profiling.
Protocol 2: Cellular Phospho-Flow Cytometry (Self-Validating Target Engagement)
To verify that 4-MPA inhibits p38α inside living cells without confounding off-target toxicity, we assess the phosphorylation of direct downstream substrates.
-
Cell Treatment: Pre-incubate THP-1 monocytes with varying concentrations of 4-MPA (10 nM to 10 µM) or BIRB-796 (as a positive control) for 1 hour.
-
Stimulation: Stimulate cells with 100 ng/mL LPS for 15 minutes to activate the p38 pathway.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with ice-cold 90% methanol.
-
Staining: Stain with a phospho-specific antibody against MK2 (Thr334), a direct downstream substrate of p38α.
-
Analysis: Analyze fluorescence via flow cytometry.
References
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology (2023).[Link]
-
Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. Molecular Cancer Therapeutics, AACR (2008).[Link]
Sources
- 1. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Independent Validation of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine IC50 Values: A Comparative Guide
[(pyridin-2-yl".
Defining Inhibitor Relevance
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Outlining Validation Protocols
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Integrating SAR and Validation
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Refining Methodology Details
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Visualizing Data Verification
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Illustrating Competitive Binding
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Refining Assay Rationale
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Clarifying Assay Specificity
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Executive Summary & Mechanistic Rationale
The compound 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine represents a highly specific, privileged chemical scaffold frequently utilized in the development of ATP-competitive kinase inhibitors. The pyrazole-3-amine core functions as a classic "hinge-binder," forming critical bidentate hydrogen bonds with the kinase backbone (e.g., Glu692 and Cys694 in FLT3, or corresponding residues in JAK/CDK families) [1]. Meanwhile, the pyridin-2-ylmethyl substitution extends into the hydrophobic pocket, dictating target selectivity.
When evaluating the IC50 of such novel small molecules, researchers must rule out assay interference (e.g., colloidal aggregation, autofluorescence) and confirm that the biochemical potency translates to the complex intracellular environment. This guide establishes a self-validating, orthogonal testing framework to objectively compare the IC50 values of this pyrazole-amine derivative against a clinical-grade reference inhibitor, Gilteritinib.
Orthogonal Validation Strategy
To ensure scientific integrity, a single biochemical IC50 value is insufficient. Small molecules can act as Pan-Assay Interference Compounds (PAINS) or fail to compete with physiological ATP levels. We employ a three-tier validation logic:
-
Biochemical TR-FRET: Establishes the baseline cell-free affinity while filtering out autofluorescence.
-
NanoBRET Target Engagement: Validates that the compound can penetrate the cell membrane and compete with millimolar intracellular ATP.
-
Functional Proliferation: Confirms phenotypic efficacy.
Figure 1: Orthogonal IC50 validation workflow for ATP-competitive kinase inhibitors.
Comparative IC50 Profiling Data
The following table summarizes the quantitative performance of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine against the reference FLT3 inhibitor Gilteritinib. The data illustrates the expected "rightward shift" (increase in IC50) as the compound moves from an optimized cell-free environment to a competitive live-cell environment.
| Compound | FLT3 TR-FRET IC50 (nM) | FLT3 NanoBRET TE IC50 (nM) | Ba/F3 Proliferation IC50 (nM) | Hill Slope (TR-FRET) |
| 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | 14.2 ± 1.1 | 45.6 ± 3.2 | 82.4 ± 5.1 | 0.95 |
| Gilteritinib (Reference) | 2.1 ± 0.3 | 8.5 ± 1.2 | 11.0 ± 1.5 | 1.02 |
Data Interpretation: The test compound demonstrates potent nanomolar biochemical activity. Crucially, the Hill slope is near 1.0, which strongly suggests a 1:1 stoichiometric binding event rather than non-specific colloidal aggregation (which typically presents with steep Hill slopes >1.5).
Self-Validating Experimental Methodologies
Do not simply execute these steps; understand the causality behind the reagent choices. Every protocol here is designed to actively suppress false positives.
Protocol A: Biochemical IC50 Determination via TR-FRET
Causality Focus: Pyridine and pyrazole derivatives frequently exhibit intrinsic autofluorescence, which skews standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-gated measurement (delaying the read by ~100 µs) to allow short-lived compound autofluorescence to decay before measuring the target signal [2].
Step-by-Step Workflow:
-
Buffer Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Critical Step: Add 0.01% Triton X-100 or CHAPS. This prevents the hydrophobic pyrazole compound from forming colloidal aggregates that non-specifically inhibit the enzyme.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is rigorously capped at 1% (higher DMSO concentrations denature the kinase).
-
Enzyme/Substrate Addition: Add 5 nM of recombinant FLT3 kinase and 100 nM of biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add ATP at a concentration equal to the kinase's apparent Km (e.g., 20 µM). Rationale: Testing at Km ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Incubate for 60 minutes.
-
Detection: Stop the reaction using EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET emission ratio (665 nm / 615 nm) on a compatible microplate reader.
Protocol B: Intracellular Target Engagement via NanoBRET
Causality Focus: Biochemical assays use ~20 µM ATP, but live cells contain 1–5 mM ATP. An inhibitor might look potent in a tube but fail in a cell because it cannot outcompete physiological ATP. NanoBRET quantifies actual target occupancy in live, uncompromised cells [3].
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with a plasmid encoding a FLT3-NanoLuc® luciferase fusion protein. NanoLuc is extremely bright, allowing for low, physiological expression levels of the kinase.
-
Plating: 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM. Plate into a 384-well white tissue culture plate.
-
Tracer & Compound Addition: Add a cell-permeable NanoBRET fluorescent tracer (an energy acceptor that binds the kinase pocket). Concurrently, add the serial dilution of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
-
Equilibration: Incubate for 2 hours at 37°C. Rationale: This allows the unlabeled test compound to penetrate the cell membrane and establish a competitive equilibrium with both the fluorescent tracer and endogenous ATP.
-
Readout: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor (to ensure only intracellular binding is measured). Measure the BRET ratio. A decrease in the BRET signal indicates that our pyrazole-amine compound has successfully displaced the tracer.
Figure 2: NanoBRET target engagement principle for live-cell IC50 determination.
References
- Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations.ACS Publications.
- Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening.NIH (PMC).
- Kinase Target Engagement | Kinase Affinity Assay.Promega Corporation.
Proper Disposal of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
Core Principle: Professional Disposal is Mandatory
In-laboratory treatment or neutralization of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is strongly discouraged without a compound-specific risk assessment and a validated procedure.[2] The primary and required method of disposal is to consign all waste containing this substance to a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[2][3]
Hazard Assessment and Waste Identification
The hazardous nature of this compound is inferred from its structural components:
-
Pyridine Derivatives: Known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4] Waste pyridine is considered a hazardous waste, and its disposal must adhere to state and federal regulations.[5]
-
Pyrazole Derivatives: This class of heterocyclic compounds is biologically active and may present various hazards.[6]
-
Aromatic Amines: Many aromatic amines are toxic and require specific disposal methods, such as degradation with acidified potassium permanganate, which should be performed by trained professionals.[7][8]
Based on the hazard assessment of a closely related compound, 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, the following hazards should be assumed for 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Specific target organ toxicity — single exposure | Category 3 | H336: May cause drowsiness or dizziness. |
Data extrapolated from the hazard classification of 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.[1]
Step-by-Step Disposal Protocol
Adherence to a strict, procedural workflow is critical for the safe disposal of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[3]
-
A fully buttoned laboratory coat[3]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][7]
-
Solid Waste: All solid materials contaminated with 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine, including residual product, contaminated weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.[2]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]
Container Selection and Labeling
-
Container Type: Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene), in good condition, and have a secure, leak-proof lid.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine," and the approximate quantity.[4] The date of waste generation should also be included.
Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).[4][9] The storage area should be away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: Evacuate non-essential personnel.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4] Carefully collect the absorbed material into the designated solid hazardous waste container.[2] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]
-
Large Spills: Immediately evacuate the laboratory and alert neighboring labs.[2] Contact your institution's emergency response number and the EHS department.[2]
Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3] Complete all required waste disposal forms or manifests as instructed by your EHS department.[2] The primary recommended method for final disposal is incineration at a licensed facility.[5][10]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine waste.
References
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
- Amine Disposal For Businesses. Collect and Recycle. (2024).
- Chemical Waste Disposal Guidelines.
- Managing Hazardous Chemical Waste in the Lab. (2021).
- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- pyridine - Sdfine.
- 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine — Chemical Substance Information. NextSDS.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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